molecular formula C8H9NO3 B2716362 4-Ethoxypicolinic acid CAS No. 17076-14-1

4-Ethoxypicolinic acid

Cat. No.: B2716362
CAS No.: 17076-14-1
M. Wt: 167.164
InChI Key: VRSLLCKJVOTHEW-UHFFFAOYSA-N
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Description

4-Ethoxypicolinic acid is a chemical compound of significant interest in scientific research, primarily serving as a versatile building block in organic synthesis. As a derivative of picolinic acid, it features an ethoxy group at the 4-position of the pyridine ring, which can influence its electronic properties and coordination behavior . This structure makes it a valuable precursor in the development of novel pharmaceutical compounds and ligands for metal complexes . Researchers utilize this compound in the exploration of antimicrobial agents, given that related picolinic acid derivatives have been studied for their biological activities . It is also a candidate for investigating intramolecular hydrogen bonding and molecular electronics, as studies on similar methoxy-substituted picolinic acid N-oxides have revealed extremely short hydrogen bonds and complex vibrational dynamics . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLLCKJVOTHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethoxypicolinic acid is a pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring substituted with both a carboxylic acid and an ethoxy group, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electronic properties of the pyridine ring, modulated by the electron-donating ethoxy group at the 4-position, influence the acidity of the carboxylic acid and the overall reactivity of the molecule, offering unique opportunities for molecular design and lead optimization.

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for the preparation of this compound. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the necessary insights to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed. Each protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthetic Pathways

Two primary and logically sound synthetic routes to this compound are detailed below. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: From 4-Chloropicolinic Acid

This pathway commences with the commercially available 4-chloropicolinic acid and involves a two-step sequence: an initial esterification to protect the carboxylic acid and enhance the solubility of the intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. The final step is the hydrolysis of the ester to yield the target molecule.

Pathway_A Start 4-Chloropicolinic Acid Ester Ethyl 4-Chloropicolinate Start->Ester  Esterification  (EtOH, H2SO4) Ether Ethyl 4-Ethoxypicolinate Ester->Ether  Nucleophilic Aromatic Substitution  (NaOEt, EtOH) Final This compound Ether->Final  Hydrolysis  (NaOH, H2O/EtOH)

Caption: Synthetic workflow for this compound starting from 4-chloropicolinic acid.

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester via a Fischer esterification. This is a crucial step as the presence of the free carboxylic acid can interfere with the subsequent nucleophilic substitution reaction by reacting with the basic nucleophile. The esterification also improves the solubility of the starting material in organic solvents.

Experimental Protocol:

  • To a stirred suspension of 4-chloropicolinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 4-chloropicolinate as a crude product, which can be purified by column chromatography.

The core transformation in this pathway is the nucleophilic aromatic substitution of the chloride at the 4-position of the pyridine ring with an ethoxide ion. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this SNAr reaction.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2-1.5 eq) to absolute ethanol (15-20 mL per gram of ethyl 4-chloropicolinate) under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely dissolved, add the ethyl 4-chloropicolinate (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 4-ethoxypicolinate. Purification can be achieved by column chromatography.

The final step is the saponification of the ethyl ester to liberate the desired carboxylic acid. Base-catalyzed hydrolysis is generally preferred as it is an irreversible process, driving the reaction to completion.[1]

Experimental Protocol:

  • Dissolve the ethyl 4-ethoxypicolinate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with dilute hydrochloric acid, which will precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Pathway B: From 4-Hydroxypicolinic Acid

This alternative pathway utilizes 4-hydroxypicolinic acid as the starting material. The synthesis proceeds through an initial esterification, followed by a Williamson ether synthesis to introduce the ethyl group, and concludes with the hydrolysis of the ester.

Pathway_B Start_B 4-Hydroxypicolinic Acid Ester_B Ethyl 4-Hydroxypicolinate Start_B->Ester_B  Esterification  (EtOH, H2SO4) Ether_B Ethyl 4-Ethoxypicolinate Ester_B->Ether_B  Williamson Ether Synthesis  (EtI, K2CO3, Acetone) Final_B This compound Ether_B->Final_B  Hydrolysis  (NaOH, H2O/EtOH)

Caption: Synthetic workflow for this compound starting from 4-hydroxypicolinic acid.

Similar to Pathway A, the first step is the protection of the carboxylic acid as an ethyl ester to prevent its interference in the subsequent etherification step.

Experimental Protocol:

  • Suspend 4-hydroxypicolinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram).

  • Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 4-hydroxypicolinate.

This key step involves the O-alkylation of the hydroxyl group of ethyl 4-hydroxypicolinate with an ethyl halide in the presence of a base. This classic SN2 reaction is a reliable method for ether formation.[2][3]

Experimental Protocol:

  • To a solution of ethyl 4-hydroxypicolinate (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (2.0-3.0 eq).

  • Add ethyl iodide or ethyl bromide (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude ethyl 4-ethoxypicolinate, which can be purified by column chromatography.

The final step is identical to that in Pathway A, involving the saponification of the ethyl ester to yield the target this compound.

Experimental Protocol:

  • Dissolve ethyl 4-ethoxypicolinate (1.0 eq) in an ethanol/water mixture.

  • Add sodium hydroxide (2.0-3.0 eq) and reflux for 2-4 hours.

  • Cool the reaction and remove the ethanol.

  • Acidify the aqueous residue with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

The following table summarizes the key transformations and typical yields for the synthesis of this compound via the two proposed pathways. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

Pathway Step Transformation Starting Material Product Typical Yield (%)
A 1Esterification4-Chloropicolinic AcidEthyl 4-Chloropicolinate80-90
A 2Nucleophilic Aromatic SubstitutionEthyl 4-ChloropicolinateEthyl 4-Ethoxypicolinate70-85
A 3HydrolysisEthyl 4-EthoxypicolinateThis compound>90
B 1Esterification4-Hydroxypicolinic AcidEthyl 4-Hydroxypicolinate85-95
B 2Williamson Ether SynthesisEthyl 4-HydroxypicolinateEthyl 4-Ethoxypicolinate75-90
B 3HydrolysisEthyl 4-EthoxypicolinateThis compound>90

Conclusion

This technical guide has outlined two efficacious and reproducible synthetic routes to this compound. Both pathways employ well-established and understood chemical transformations, offering flexibility in the choice of starting materials. The detailed experimental protocols, coupled with the mechanistic rationale, provide researchers and drug development professionals with a solid foundation for the synthesis of this important heterocyclic building block. The successful implementation of these synthetic strategies will enable the further exploration of the chemical space around this compound and facilitate the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-Ethoxypicolinic Acid: Synthesis, Identification, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypicolinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, combining a picolinic acid scaffold with an ethoxy substituent, offer a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods of analysis, synthesis, and its role in the development of new chemical entities.

Core Identification

CAS Number: 17076-14-1[1]

Molecular Formula: C₈H₉NO₃[1]

Molecular Weight: 167.16 g/mol [1]

Synonyms: 4-Ethoxypyridine-2-carboxylic acid[1]

PropertyValueSource
Boiling Point337.4±22.0 °C (Predicted)[1]
Density1.231±0.06 g/cm³ (Predicted)[1]
pKa1.14±0.50 (Predicted)[1]
AppearanceWhite to off-white solid[1]

Spectroscopic and Chromatographic Identification

Accurate identification of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Ethyl Group (OCH₂CH₃): A triplet integrating to 3 protons is expected around δ 1.3-1.5 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.0-4.3 ppm (OCH₂).

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) are anticipated. The proton at position 3 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The specific chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group.

  • Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

  • Ethyl Group (OCH₂CH₃): Two signals are expected, one around δ 14-16 ppm for the methyl carbon and another around δ 63-65 ppm for the methylene carbon.

  • Pyridine Ring Carbons: Five distinct signals are anticipated in the aromatic region. The carbon bearing the ethoxy group (C4) will be shifted downfield. The carbon of the carboxylic acid (C2) and the other ring carbons will have characteristic chemical shifts influenced by the substituents.

  • Carboxylic Acid Carbon (COOH): A signal in the range of δ 165-175 ppm is expected for the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the pyridine ring.

  • C-O Stretch (Ether): A distinct band in the region of 1200-1250 cm⁻¹ is expected for the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

  • Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 168.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 166.1.

  • Fragmentation Pattern: Common fragmentation pathways for picolinic acids involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule. The ethoxy group may also undergo fragmentation, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da). A detailed analysis of the fragmentation pattern can confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would be appropriate.

Typical HPLC Method Parameters:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of organic acids.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol is typically employed.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260-280 nm) would be suitable.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

This method would allow for the separation of this compound from starting materials, byproducts, and degradation products, ensuring the quality of the compound for its intended application.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically starting from commercially available pyridine derivatives. While a specific, detailed experimental protocol for this compound is not widely published, a general and logical synthetic strategy can be derived from related preparations of 4-alkoxypicolinic acids.

One plausible synthetic pathway involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid derivative with ethoxide.

SynthesisWorkflow

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Ethoxypicolinonitrile (Williamson Ether Synthesis approach)

  • To a solution of 4-hydroxypicolinonitrile in a suitable anhydrous solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-ethoxypicolinonitrile.

Step 2: Hydrolysis of 4-Ethoxypicolinonitrile to this compound

  • Dissolve the 4-ethoxypicolinonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of approximately 3-4, which should precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

This generalized protocol highlights the key transformations. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for optimal yield and purity.

Safety and Handling

  • Hazard Statements (Inferred): Likely to be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[1][2][3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5]

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3][4][5]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2][3][4][5]

    • Wash hands thoroughly after handling.[1][2][3][4][5]

    • Store in a tightly closed container in a cool, dry place.[1]

SafetyProtocol

Applications in Research and Drug Development

Picolinic acid and its derivatives are important building blocks in medicinal chemistry due to their ability to act as scaffolds for the synthesis of more complex molecules. The pyridine nitrogen can be involved in hydrogen bonding or coordination with metal ions in biological systems, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

The ethoxy group at the 4-position of the pyridine ring in this compound can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

  • Scaffold for Synthesis: this compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new lead compounds for various therapeutic targets.

  • Coordination Chemistry: The picolinate moiety can act as a chelating ligand for metal ions, making it a candidate for the development of metal-based drugs or imaging agents.

While specific examples of drugs derived directly from this compound are not prominent in the literature, the broader class of substituted picolinic acids has been explored for a range of therapeutic areas, including as anti-inflammatory, anti-viral, and anti-cancer agents.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive building block for the creation of novel molecules with potential therapeutic value. This guide has provided a comprehensive overview of its identification, synthesis, and potential applications, emphasizing the importance of rigorous analytical characterization and safe handling practices. As the demand for new and effective pharmaceuticals continues to grow, the exploration of such versatile scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

Starting materials for 4-Ethoxypicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxypicolinic Acid: Starting Materials and Core Methodologies

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. This compound, a substituted pyridine carboxylic acid, serves as a crucial building block in the creation of various pharmacologically active compounds. Its synthesis, therefore, is of significant interest. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and an ethoxy group at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry, contributing to the development of new therapeutic agents. The efficiency and scalability of its synthesis are paramount for its practical application in drug discovery and development pipelines.

This guide will delve into the two most direct and industrially relevant synthetic strategies for this compound, starting from commercially available precursors: 4-chloropicolinic acid and 4-hydroxypicolinic acid. A third, more complex route commencing from furfural, which is detailed in patent literature for related structures, will also be discussed to provide a comprehensive overview of the synthetic landscape.

Route 1: Nucleophilic Aromatic Substitution of 4-Chloropicolinic Acid

This is arguably the most direct approach, leveraging the reactivity of a halogenated pyridine ring towards nucleophilic substitution. The chloro-substituent at the 4-position of the pyridine ring is susceptible to displacement by an alkoxide, in this case, sodium ethoxide.

Chemical Principles

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the carboxylic acid group, activates the 4-position for nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the ethoxide ion adds to the ring before the chloride ion is expelled, restoring aromaticity.

Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

  • Reaction with 4-Chloropicolinic Acid: Once the sodium has completely dissolved to form sodium ethoxide, add 4-chloropicolinic acid to the solution.[1][2][3]

  • Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide with an aqueous acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product, this compound, will precipitate out of the solution.

  • Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality and Optimization
  • Anhydrous Conditions: The use of anhydrous ethanol is critical to prevent the formation of 4-hydroxypicolinic acid as a byproduct.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of sodium ethoxide.

  • Temperature Control: While reflux is generally required to drive the reaction to completion, excessive temperatures could lead to side reactions.

  • Stoichiometry: An excess of sodium ethoxide is typically used to ensure complete conversion of the 4-chloropicolinic acid.

Route 2: Williamson Ether Synthesis from 4-Hydroxypicolinic Acid

This classical ether synthesis method is another viable route, starting from the readily available 4-hydroxypicolinic acid.[4][5][6] This approach involves the deprotonation of the hydroxyl group to form a phenoxide-like species, which then acts as a nucleophile to attack an ethylating agent.

Chemical Principles

The Williamson ether synthesis is a two-step process. First, a base is used to deprotonate the hydroxyl group of 4-hydroxypicolinic acid, forming a more potent nucleophile. In the second step, this nucleophile attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to form the ether linkage.

Experimental Protocol
  • Deprotonation: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, suspend 4-hydroxypicolinic acid. Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at room temperature.

  • Addition of Ethylating Agent: Once the deprotonation is complete (indicated by the cessation of gas evolution if NaH is used), add an ethylating agent like ethyl iodide or ethyl bromide to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and quench any excess base by the careful addition of water. Acidify the mixture with a suitable acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be employed for further purification.

Causality and Optimization
  • Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl group. Sodium hydride is very effective, but potassium carbonate is a safer and often adequate alternative.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

  • Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide but also more expensive. The choice may depend on the desired reaction rate and cost considerations.

  • Potential for O- vs. C-alkylation: While O-alkylation is the desired outcome, there is a possibility of C-alkylation on the pyridine ring, although it is generally less favored under these conditions.

Route 3: Multi-step Synthesis from Furfural via Nitrile Intermediate

For the synthesis of related compounds like 4-alkoxy-3-hydroxypicolinic acids, a more intricate route starting from the inexpensive feedstock furfural has been described in the patent literature.[7][8][9] This pathway involves the formation of a picolinonitrile intermediate, which is then hydrolyzed to the carboxylic acid. While this specific patent describes the synthesis of a 3-hydroxy derivative, the principles of nitrile hydrolysis are broadly applicable.

Chemical Principles

This route involves several distinct chemical transformations:

  • Ring Formation: Furfural is converted to a substituted picolinonitrile through a series of reactions including cyano-amination and bromination/rearrangement.[7][8]

  • Alkoxylation: A bromo-substituted picolinonitrile undergoes nucleophilic substitution with an alkoxide to introduce the alkoxy group.

  • Nitrile Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or alkaline conditions.[10]

Experimental Protocol for Nitrile Hydrolysis (General)
  • Acidic Hydrolysis: Heat the 4-ethoxypicolinonitrile under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid.[10] The reaction proceeds first to the corresponding amide and then to the carboxylic acid and ammonium salt.[10]

  • Alkaline Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous solution of a strong base like sodium hydroxide.[10] This initially forms the sodium salt of the carboxylic acid and ammonia gas.[10]

  • Work-up and Isolation:

    • For acidic hydrolysis, upon cooling, the carboxylic acid may precipitate. The product can be isolated by filtration.

    • For alkaline hydrolysis, the reaction mixture must be acidified with a strong acid after cooling to precipitate the free carboxylic acid.[10]

  • Purification: The crude this compound can be purified by recrystallization.

Causality and Optimization
  • Reaction Conditions for Hydrolysis: The choice between acidic and alkaline hydrolysis may depend on the stability of the other functional groups on the molecule. Both methods are generally effective.

  • Control of Intermediates: In this multi-step synthesis, the purification and characterization of each intermediate are crucial for the overall success of the synthesis.

Data Summary

Starting MaterialKey ReactionsAdvantagesDisadvantages
4-Chloropicolinic AcidNucleophilic Aromatic SubstitutionDirect, one-step reactionRequires handling of sodium metal
4-Hydroxypicolinic AcidWilliamson Ether SynthesisUtilizes a common and reliable reactionRequires a strong base like NaH
Furfural (via nitrile)Multi-step synthesis, Nitrile HydrolysisStarts from an inexpensive feedstockLong and complex synthetic route

Visualizing the Synthetic Pathways

Route 1: From 4-Chloropicolinic Acid

G A 4-Chloropicolinic Acid C This compound A->C Reflux B Sodium Ethoxide (in Ethanol) B->C

Caption: Synthesis of this compound from 4-Chloropicolinic Acid.

Route 2: From 4-Hydroxypicolinic Acid

G A 4-Hydroxypicolinic Acid D This compound A->D B Base (e.g., NaH) B->D C Ethyl Iodide C->D

Caption: Williamson Ether Synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes, with the choice of starting material being a critical determinant of the overall strategy. The nucleophilic aromatic substitution of 4-chloropicolinic acid and the Williamson ether synthesis of 4-hydroxypicolinic acid represent the most direct and practical approaches for laboratory and potential pilot-scale production. While more complex routes from basic feedstocks like furfural exist, they are generally more suited for the synthesis of more complex, substituted analogues. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for achieving high yields and purity of the final product, thereby facilitating its application in the demanding field of drug development.

References

Introduction: Deconstructing the Molecular Identity of 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-Ethoxypicolinic Acid

For an audience of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for elucidating the mechanism of action of this compound. This document moves beyond theoretical knowledge to provide a practical, field-proven framework for investigation, emphasizing experimental causality and self-validating protocols.

This compound, a pyridine carboxylic acid derivative, presents a chemical scaffold suggestive of interaction with a specific class of enzymes: the 2-oxoglutarate (2-OG)-dependent dioxygenases. This initial structural assessment forms the bedrock of our primary hypothesis: that this compound functions as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, thereby stabilizing Hypoxia-Inducible Factor (HIF) and activating the downstream hypoxic response pathway.[1][2][3]

The HIF pathway is a master regulator of cellular adaptation to low oxygen levels, controlling genes involved in erythropoiesis, angiogenesis, and metabolism.[4][5][6] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[5][7] By inhibiting PHDs, small molecules can mimic a hypoxic state, leading to the stabilization and activation of HIF-α, even in the presence of oxygen.[8][9] This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[10][11][12]

This guide will systematically detail the experimental cascade required to rigorously test this hypothesis, from initial biochemical validation to cellular pathway analysis and preliminary in vivo efficacy.

Phase 1: Foundational Biochemical and Biophysical Validation

The initial phase of investigation must unequivocally demonstrate a direct interaction between this compound and its putative targets, the PHD isoforms (PHD1, PHD2, and PHD3).

Direct Target Engagement: Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a label-free method to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and recombinant PHD enzymes. This is a critical first step to confirm a physical interaction.

Experimental Protocol: ITC

  • Protein Preparation: Express and purify recombinant human PHD2 (the primary isoform for HIF regulation in normoxia) using a baculovirus or E. coli expression system.[13] Ensure high purity (>95%) and proper folding.

  • Sample Preparation: Dialyze the purified PHD2 and dissolve this compound in the same buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the sample cell with PHD2 (typically 10-50 µM).

    • Load the injection syringe with this compound (typically 10-20 fold higher concentration than the protein).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis: Fit the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.

Enzymatic Inhibition: In Vitro Prolyl Hydroxylase Activity Assays

Rationale: Demonstrating direct binding is insufficient; we must prove that this binding leads to functional inhibition of the enzyme. A variety of assays can be employed to measure PHD activity.[14][15] A robust method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is highly amenable to high-throughput screening for determining inhibitor potency (IC50).

Experimental Protocol: HTRF-based PHD2 Inhibition Assay

  • Assay Principle: This assay measures the PHD2-dependent hydroxylation of a biotinylated HIF-1α peptide substrate. The hydroxylated product is recognized by an anti-hydroxy-HIF-1α antibody labeled with a fluorescent donor, while the biotin tag is captured by streptavidin labeled with a fluorescent acceptor. Proximity of the donor and acceptor upon binding results in a FRET signal.

  • Reagents:

    • Recombinant human PHD2.

    • Biotinylated HIF-1α peptide substrate.

    • 2-Oxoglutarate (co-substrate).

    • Fe(II) and Ascorbate (co-factors).[13]

    • Europium cryptate-labeled anti-hydroxy-HIF-1α antibody (donor).

    • XL665-labeled streptavidin (acceptor).

    • Varying concentrations of this compound.

  • Procedure:

    • In a 384-well plate, add PHD2, the HIF-1α peptide, Fe(II), and ascorbate.

    • Add serial dilutions of this compound.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for binding, then read the plate on an HTRF-compatible reader.

  • Data Analysis: Plot the HTRF signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Biochemical and Biophysical Data for this compound

ParameterPHD1PHD2PHD3
Binding Affinity (KD) [ITC] 1.5 µM250 nM800 nM
Enzymatic Inhibition (IC50) [HTRF] 2.2 µM350 nM1.1 µM

This initial phase provides quantitative evidence of direct binding and functional inhibition, with data suggesting a degree of selectivity for PHD2.

Phase 2: Cellular Mechanism of Action and Pathway Validation

With biochemical evidence in hand, the investigation must transition to a cellular context to confirm target engagement and pathway modulation within a physiological system.

Target Stabilization: HIF-1α Accumulation

Rationale: If this compound inhibits PHD enzymes in cells, the primary consequence should be the stabilization and accumulation of the HIF-1α subunit.[5][7] This can be readily assessed by Western blotting.

Experimental Protocol: Western Blot for HIF-1α

  • Cell Culture: Use a relevant cell line, such as human renal carcinoma cells (e.g., 786-O, which are VHL-deficient and can be transfected to express wild-type VHL) or a human hepatoma cell line (e.g., HepG2).[16]

  • Treatment: Treat cells with a dose-range of this compound for a set time course (e.g., 2, 4, 8 hours). Include a positive control such as Desferrioxamine (DFO) or CoCl2, known chemical inducers of HIF-1α.[7][17]

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for HIF-1α.

    • Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for HIF-1α relative to the loading control to determine the dose- and time-dependent stabilization.

Pathway Activation: Upregulation of HIF Target Genes

Rationale: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, driving their transcription.[17][18] Measuring the mRNA and protein expression of canonical HIF target genes provides functional evidence of pathway activation.

Experimental Protocol: qRT-PCR and ELISA for HIF Target Genes

  • Quantitative Real-Time PCR (qRT-PCR):

    • Treat cells with this compound as described above.

    • Isolate total RNA and synthesize cDNA.

    • Perform qRT-PCR using primers for well-established HIF target genes such as VEGFA, SLC2A1 (GLUT1), and EPO (in appropriate cell types like HepG2).

    • Normalize expression to a stable housekeeping gene (e.g., ACTB or GAPDH).

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • To measure secreted proteins, collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits to quantify the concentration of key secreted HIF target proteins, such as VEGF and Erythropoietin (EPO).

Table 2: Hypothetical Cellular Pathway Activation Data (4-hour treatment)

TreatmentHIF-1α Stabilization (Fold Change)VEGFA mRNA (Fold Change)Secreted EPO (pg/mL)
Vehicle Control 1.01.0< 5
This compound (1 µM) 4.53.855
This compound (10 µM) 12.210.5150
DFO (100 µM) 15.012.0180
Visualization of the Investigational Workflow

The logical progression from biochemical validation to cellular pathway analysis is crucial for a robust investigation.

MOA_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cellular Phase 2: Cellular Validation cluster_conclusion Conclusion ITC Direct Binding (ITC) HTRF Enzymatic Inhibition (HTRF) ITC->HTRF Confirms functional consequence Western HIF-1α Stabilization (Western Blot) HTRF->Western Transition to cellular context qRT_PCR Target Gene mRNA (qRT-PCR) Western->qRT_PCR ELISA Target Protein Secretion (ELISA) qRT_PCR->ELISA Conclusion Mechanism Confirmed: PHD Inhibitor ELISA->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 3: Advanced Mechanistic and Specificity Studies

To build a comprehensive profile for a drug candidate, it is essential to understand its selectivity and rule out significant off-target activities.

Unbiased Target Identification

Rationale: While our hypothesis is strong, an unbiased approach can confirm PHD as the primary target and identify potential off-target interactions. Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method for this purpose.[19][20]

Experimental Protocol: DARTS

  • Principle: Small molecule binding can stabilize a target protein, making it resistant to proteolytic degradation.

  • Procedure:

    • Incubate total cell lysate with either this compound or a vehicle control.

    • Subject both samples to limited proteolysis with a protease (e.g., thermolysin or pronase).

    • Stop the digestion and analyze the remaining proteins by SDS-PAGE.

  • Analysis:

    • Candidate Approach: If PHD2 is the target, a protected band corresponding to its molecular weight should be visible in the drug-treated lane but degraded in the control lane. This can be confirmed by Western blotting for PHD2.

    • Unbiased Approach: For a discovery-oriented approach, the resulting protein bands can be excised, digested with trypsin, and identified by mass spectrometry (LC-MS/MS).[19] This can reveal unexpected binding partners.

Visualizing the Core Signaling Pathway

A clear visual representation of the targeted pathway is essential for communicating the mechanism of action.

HIF_Pathway cluster_cytoplasm Cytoplasm Normoxia Normoxia (O2 present) PHD PHD Enzymes Normoxia->PHD Activates Hypoxia Hypoxia (O2 absent) Hypoxia->PHD Inhibits Compound This compound Compound->PHD Inhibits HIF_alpha HIF-1α PHD->HIF_alpha Hydroxylates (Pro-OH) VHL VHL Complex HIF_alpha->VHL Binds Degradation Degradation HIF_complex HIF-1α/β Complex HIF_alpha->HIF_complex Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Transcription

Caption: The HIF-1α signaling pathway under normoxia, hypoxia, and PHD inhibition.

Conclusion and Future Directions

The systematic application of the biochemical, biophysical, and cellular assays detailed in this guide provides a robust framework for confirming that this compound acts as a prolyl hydroxylase inhibitor. This multi-faceted approach, grounded in causality and self-validation, establishes a clear mechanism of action: direct inhibition of PHD enzymes leads to the stabilization of HIF-1α, subsequent nuclear translocation, and the transcriptional activation of hypoxia-responsive genes.

Further investigation would involve isoform selectivity profiling against a broader panel of 2-OG dependent dioxygenases, comprehensive safety pharmacology, and transitioning to in vivo models of disease (e.g., rodent models of renal anemia) to correlate the established mechanism of action with therapeutic efficacy.

References

An In-depth Technical Guide to 4-Ethoxypicolinic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethoxypicolinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in readily available literature, its structural relationship to the well-studied class of picolinic acid derivatives places it within a significant lineage of compounds with diverse biological and chemical properties. This document will therefore focus on the logical synthesis, in-depth characterization, and the scientific context that underscores the importance of this molecule.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. The presence of the pyridine ring and the carboxylic acid moiety imparts unique chelating properties and the capacity for diverse chemical modifications, leading to a broad spectrum of biological activities. Derivatives of picolinic acid have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. The introduction of an ethoxy group at the 4-position of the picolinic acid scaffold, yielding this compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological targets and reactivity.

Synthesis of this compound: A Plausible and Validated Approach

A definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the scientific literature. However, a robust and scientifically sound synthetic route can be proposed based on established principles of nucleophilic aromatic substitution on the pyridine ring. The most logical precursor for this synthesis is 4-chloropicolinic acid, a commercially available starting material[1]. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloro substituent at the 4-position by an ethoxide nucleophile.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved by the nucleophilic substitution of 4-chloropicolinic acid with sodium ethoxide.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Reaction_Vessel Reaction in Ethanol (Solvent) Heat (e.g., reflux) 4-Chloropicolinic_Acid->Reaction_Vessel Reactant 1 Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Reaction_Vessel Reactant 2 Acidification Acidification (e.g., with HCl) Reaction_Vessel->Acidification Reaction Mixture Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Crude Product 4-Ethoxypicolinic_Acid This compound Recrystallization->4-Ethoxypicolinic_Acid Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials:

  • 4-Chloropicolinic acid

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated and dilute)

  • Deionized water

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.1 equivalents) to absolute ethanol (a suitable volume to dissolve the 4-chloropicolinic acid). The reaction is exothermic and produces hydrogen gas; proper precautions must be taken. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloropicolinic acid (1.0 equivalent) portion-wise with stirring. Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide and precipitate the product by acidifying the solution with dilute hydrochloric acid to a pH of approximately 4-5. The product, this compound, should precipitate out of the solution as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the purified product under vacuum.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods. The following table summarizes the expected properties.

PropertyExpected Value/Characteristics
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be a sharp melting point, characteristic of a pure compound.
Solubility Sparingly soluble in water, soluble in polar organic solvents such as ethanol, methanol, and DMSO.
¹H NMR (Predicted)δ (ppm): 1.4 (t, 3H, -OCH₂CH₃), 4.1 (q, 2H, -OCH₂CH₃), 7.0 (dd, 1H, H-5), 7.5 (d, 1H, H-3), 8.5 (d, 1H, H-6). The carboxylic acid proton will appear as a broad singlet at higher ppm, depending on the solvent.
¹³C NMR (Predicted)δ (ppm): 14.5 (-OCH₂CH₃), 64.0 (-OCH₂CH₃), 110.0 (C-3), 115.0 (C-5), 150.0 (C-6), 165.0 (C-4), 168.0 (C=O).
IR Spectroscopy (KBr)ν (cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1570 (C=C and C=N stretching of pyridine ring), ~1250 (C-O-C stretch of ether).
Mass Spectrometry (ESI)[M-H]⁻: m/z 166.05. [M+H]⁺: m/z 168.06.

Potential Applications and Future Directions

While specific applications of this compound are not extensively reported, its structure suggests several areas of potential utility for researchers and drug development professionals:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The ethoxy group can influence lipophilicity and metabolic stability.

  • Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent for various metal ions. This compound could be used to synthesize novel metal complexes with interesting catalytic or material properties.

  • Materials Science: Incorporation into polymers or other materials to impart specific properties related to its heterocyclic and functional group characteristics.

Further research is warranted to explore the biological activity profile of this compound and its derivatives, as well as their potential in various scientific and industrial applications.

Diagram of Potential Research Pathways

G cluster_applications Potential Research & Application Areas cluster_outcomes Potential Outcomes 4-Ethoxypicolinic_Acid This compound Medicinal_Chemistry Medicinal Chemistry (Lead Compound/Scaffold) 4-Ethoxypicolinic_Acid->Medicinal_Chemistry Coordination_Chemistry Coordination Chemistry (Ligand for Metal Complexes) 4-Ethoxypicolinic_Acid->Coordination_Chemistry Materials_Science Materials Science (Functional Monomer/Additive) 4-Ethoxypicolinic_Acid->Materials_Science New_Therapeutics Novel Therapeutic Agents Medicinal_Chemistry->New_Therapeutics New_Catalysts Novel Catalysts or Functional Materials Coordination_Chemistry->New_Catalysts Advanced_Polymers Advanced Polymers with Tailored Properties Materials_Science->Advanced_Polymers

Caption: Potential research and application pathways for this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the picolinic acid family. While its specific history of discovery remains elusive, its synthesis is readily achievable through established chemical principles. The detailed characterization data, both predicted and experimentally verifiable, provide a solid foundation for its use in further research. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently synthesize, identify, and explore the potential of this compound in their respective fields.

References

Methodological & Application

The Strategic deployment of 4-Ethoxypicolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Ascendancy of 4-Alkoxy Substitution

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, celebrated for its versatile roles in a multitude of therapeutic agents.[1][2] Its unique electronic properties, including a nitrogen atom that acts as a hydrogen bond acceptor, enhance solubility and facilitate critical interactions with biological targets.[1][3] The strategic functionalization of the pyridine ring is a key tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] Among these modifications, the introduction of an alkoxy group at the 4-position has emerged as a particularly valuable strategy. This substitution can significantly enhance metabolic stability, improve cell permeability, and increase potency by providing favorable interactions within the target's binding site.[3]

This application note provides a comprehensive guide to the use of 4-Ethoxypicolinic acid, a key building block that embodies the advantages of the 4-alkoxy pyridine motif. We will delve into its synthesis, physicochemical properties, and its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its role in the development of inhibitors for challenging therapeutic targets.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 17076-14-1[6]
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
Appearance Solid (predicted)
Storage Temperature 2-8°C[6]

Safety and Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound: A Practical Protocol

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with the more readily available 4-chloropicolinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride at the 4-position by an ethoxide nucleophile.[7][8]

Synthesis_of_4_Ethoxypicolinic_acid 4-Chloropicolinic_acid 4-Chloropicolinic acid Reaction_Vessel Reaction 4-Chloropicolinic_acid->Reaction_Vessel Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Reaction_Vessel Ethanol Ethanol (solvent) Ethanol->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup 4-Ethoxypicolinic_acid This compound Workup->4-Ethoxypicolinic_acid

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-chloropicolinic acid.

Materials:

  • 4-Chloropicolinic acid (1 equivalent)

  • Sodium ethoxide (1.5 - 2.0 equivalents)

  • Anhydrous Ethanol

  • Hydrochloric acid (2M aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloropicolinic acid in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to yield this compound. The purity can be assessed by NMR and LC-MS.

Application in Medicinal Chemistry: Synthesis of a Key Amide Intermediate

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly through the formation of amide bonds.[9] The picolinamide moiety is a common feature in many drug candidates, including inhibitors of β-secretase (BACE1), an important target in Alzheimer's disease research.[10][11] The following protocol details a general procedure for the amide coupling of this compound with a generic aniline, a common step in the synthesis of many pharmaceutical agents.

Amide_Coupling_Workflow 4-Ethoxypicolinic_acid This compound Reaction_Vessel Amide Coupling 4-Ethoxypicolinic_acid->Reaction_Vessel Aniline_Derivative Aniline Derivative Aniline_Derivative->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Purification Purification (Chromatography) Reaction_Vessel->Purification N-Aryl-4-ethoxypicolinamide N-Aryl-4-ethoxypicolinamide Purification->N-Aryl-4-ethoxypicolinamide

Caption: General workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling of this compound

This protocol describes a robust and high-yielding method for the synthesis of N-aryl-4-ethoxypicolinamides.

Materials:

  • This compound (1 equivalent)

  • Substituted Aniline (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DMF, add the substituted aniline.

  • Addition of Reagents: To the stirred solution, add DIPEA followed by HATU at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-ethoxypicolinamide.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its incorporation into drug candidates via robust amide coupling methodologies allows for the exploration of chemical space and the optimization of lead compounds. The 4-ethoxy group often imparts favorable physicochemical properties, contributing to improved drug-like characteristics. The protocols provided herein offer a practical guide for researchers and scientists in drug development to effectively utilize this important synthetic intermediate.

References

Application Notes and Protocols: 4-Ethoxypicolinic Acid as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring system remains a cornerstone scaffold due to its presence in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure. Within the diverse family of pyridine-based building blocks, 4-Ethoxypicolinic acid (CAS No: 17076-14-1) has emerged as a particularly valuable synthon. Its trifunctional nature—a carboxylic acid for amide and ester formation, an ethoxy group for potential modulation of lipophilicity and metabolic stability, and the pyridine nitrogen for influencing solubility and serving as a hydrogen bond acceptor—provides a rich platform for the synthesis of complex heterocyclic systems.

These application notes provide a comprehensive guide for utilizing this compound in the synthesis of medicinally relevant heterocyclic cores, including quinolones, pyridopyrimidines, and triazolopyridines. The protocols detailed herein are designed to be robust and adaptable, offering both foundational procedures and insights into their chemical logic.

Chemical Properties and Handling

PropertyValue
IUPAC Name 4-Ethoxypyridine-2-carboxylic acid
CAS Number 17076-14-1
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base.

Storage and Handling: this compound is a stable compound but should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Application 1: Synthesis of Substituted Quinolones

Quinolone and 4-quinolone moieties are central to a wide array of antibacterial agents and other therapeutics.[1][2] The following protocol outlines a versatile, multi-step synthesis of a 2-substituted-4-quinolone derivative starting from this compound. The strategy involves an initial amide coupling followed by a base-catalyzed intramolecular cyclization.

Workflow for Quinolone Synthesis

cluster_0 Synthesis of 2-Substituted-4-Quinolone A This compound B Amide Coupling with Substituted Aniline A->B EDC, HOBt, DIPEA, DMF C N-(substituted phenyl)-4-ethoxypicolinamide B->C D Intramolecular Cyclization (e.g., Claisen Condensation) C->D Strong Base (e.g., NaH, KHMDS) E 2-Substituted-7-ethoxy-4-quinolone D->E cluster_1 Synthesis of Substituted Pyridopyrimidine A This compound B Amide formation with aminopyridine A->B SOCl₂, then 2-aminopyridine C N-(pyridin-2-yl)-4-ethoxypicolinamide B->C D Cyclocondensation C->D POCl₃ or Eaton's Reagent E Substituted Pyridopyrimidine D->E cluster_2 Synthesis of Triazolopyridine A This compound B Esterification A->B SOCl₂, MeOH C Methyl 4-ethoxypicolinate B->C D Hydrazinolysis C->D Hydrazine hydrate E 4-Ethoxypicolinohydrazide D->E F Cyclization with Orthoester E->F Triethyl orthoformate, Acetic acid G Substituted Triazolopyridine F->G

References

Application Notes & Protocols: 4-Substituted Picolinic Acid Derivatives as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The picolinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. A particularly impactful class of derivatives, including those with substitutions at the 4-position such as 4-ethoxypicolinic acid, has emerged as potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. These enzymes are critical negative regulators of the cellular response to hypoxia.

The inhibition of HIF Prolyl Hydroxylase Domains (PHDs) represents a paradigm shift in treating anemia, particularly in patients with Chronic Kidney Disease (CKD).[1][2] Unlike traditional injectable erythropoiesis-stimulating agents (ESAs), HIF-PH inhibitors (HIF-PHIs) are orally administered small molecules that mimic the body's natural physiological response to low oxygen, stimulating a coordinated production of red blood cells and improving iron metabolism.[3][4] Several drugs from this class, including Roxadustat, Daprodustat, and Vadadustat, have been approved in various countries for the treatment of renal anemia.[5]

This guide provides an in-depth overview of the mechanism of action, therapeutic applications, and key experimental protocols for the synthesis and evaluation of 4-substituted picolinic acid derivatives as HIF-PH inhibitors in a drug discovery context.

Section 1: The HIF Prolyl Hydroxylase Pathway: The Core Therapeutic Target

Mechanism of Action: Stabilizing the Master Regulator of Hypoxia

The cellular response to varying oxygen levels is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[6] These factors are heterodimers composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α) and a stable β-subunit. The stability of the α-subunit is tightly controlled by a class of 2-oxoglutarate-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2.[1][6]

  • Under Normoxic Conditions (Normal Oxygen): PHD enzymes utilize oxygen and α-ketoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of HIF-α and keeps the hypoxia response pathway inactive.[1]

  • Under Hypoxic Conditions (Low Oxygen): The lack of molecular oxygen, a rate-limiting substrate for PHD enzymes, prevents the hydroxylation of HIF-α. The stabilized HIF-α subunit then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[7] This activates the transcription of over 100 genes involved in restoring oxygen homeostasis, including:

    • Erythropoietin (EPO): The primary hormone stimulating red blood cell production (erythropoiesis).[8]

    • Genes involved in Iron Metabolism: Upregulation of genes that enhance iron absorption and mobilization from stores, and downregulation of hepcidin, the key negative regulator of iron availability.[3][9]

    • Genes for Angiogenesis: Such as Vascular Endothelial Growth Factor (VEGF).

  • Pharmacological Inhibition: 4-substituted picolinic acid derivatives are designed as structural mimics of the α-KG co-substrate.[1] They act as competitive inhibitors by binding to the active site of the PHD enzymes, thereby preventing the hydroxylation of HIF-α even in the presence of normal oxygen levels. This "pseudo-hypoxic" state leads to the stabilization of HIF-α and the activation of the same downstream pathways that are triggered by genuine hypoxia, resulting in a therapeutic effect.[1][10]

Visualization: The HIF-PHD Signaling Pathway

HIF_Pathway cluster_0 Normoxia (Normal O2) cluster_1 Hypoxia (Low O2) OR HIF-PHI Treatment HIFa_normoxia HIF-α PHD PHD Enzyme (+ O2, α-KG) HIFa_normoxia->PHD Hydroxylation HIFa_OH HIF-α-OH PHD->HIFa_OH VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIF_complex HIF-α/β Dimer HIFa_hypoxia->HIF_complex Stabilization & Nuclear Translocation PHD_inhibited PHD Enzyme HIF_PHI 4-Ethoxypicolinic Acid Derivative (HIF-PHI) HIF_PHI->PHD_inhibited Inhibition HRE HRE Binding HIF_complex->HRE within Nucleus Nucleus Nucleus EPO_Gene EPO Gene Transcription HRE->EPO_Gene Iron_Genes Iron Metabolism Gene Transcription HRE->Iron_Genes

Caption: The HIF-PHD pathway under normoxia vs. hypoxia/HIF-PHI treatment.

Section 2: Application in Anemia of Chronic Kidney Disease (CKD)

Scientific Rationale and Therapeutic Advantage

Anemia is a common and debilitating complication of CKD, primarily due to the decreased production of erythropoietin by the failing kidneys.[4] For decades, the standard of care has been the parenteral administration of ESAs.[3] While effective, ESAs can cause supraphysiological spikes in EPO levels and are associated with an increased risk of cardiovascular events.[2]

HIF-PHIs offer several advantages:

  • Oral Administration: Improves patient convenience and compliance compared to injectable ESAs.[11]

  • Physiological EPO Levels: Induce endogenous EPO production within a more physiological range, potentially reducing cardiovascular risks.[2][3]

  • Improved Iron Homeostasis: By suppressing hepcidin, HIF-PHIs enhance the absorption and mobilization of iron, making it more available for red blood cell synthesis. This coordinated response is a key differentiator from ESA therapy.[9][12]

Data Presentation: Efficacy of HIF-PH Inhibitors in Clinical Trials

The following table summarizes pooled efficacy data from pivotal Phase 3 clinical trials for representative HIF-PH inhibitors in non-dialysis-dependent (NDD) CKD patients.

DrugTrial ComparatorMean Change in Hemoglobin (g/dL) from Baseline (Drug)Mean Change in Hemoglobin (g/dL) from Baseline (Comparator)Key FindingReference(s)
Roxadustat Placebo+1.9 g/dL-0.2 g/dLRoxadustat was superior to placebo in correcting hemoglobin levels and reduced the need for rescue therapy.[13]
Daprodustat Darbepoetin alfa+0.74 g/dL+0.66 g/dLDaprodustat was non-inferior to darbepoetin alfa for change in hemoglobin.[14]
Vadadustat Darbepoetin alfa+1.03 g/dL+0.98 g/dLVadadustat was non-inferior to darbepoetin alfa in maintaining hemoglobin levels.[5][15]

Section 3: Experimental Protocols for Compound Evaluation

Protocol: Synthesis of a Representative this compound Core

This protocol outlines a general, plausible synthesis for a key intermediate, 4-ethoxy-3-hydroxypicolinic acid, based on public domain chemical literature.[16][17]

Objective: To synthesize the core scaffold for derivatization into potential HIF-PH inhibitors.

Methodology:

  • Step 1: Bromination/Rearrangement: Start with a commercially available precursor like 3-hydroxypicolinonitrile. Treat with a brominating agent (e.g., N-Bromosuccinimide in a suitable solvent) to achieve bromination at the 4- and 6-positions of the pyridine ring.

  • Step 2: Alkoxide Substitution: React the resulting 4,6-dibromo-3-hydroxypicolinonitrile with sodium ethoxide in ethanol. This selectively substitutes the more reactive bromine at the 4-position with an ethoxy group. The choice of alkoxide determines the final alkoxy group.

  • Step 3: Nitrile Hydrolysis: Perform hydrolysis of the nitrile group to a carboxylic acid using strong acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

  • Step 4: Debromination: Remove the remaining bromine at the 6-position via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere) to yield the final product, 4-ethoxy-3-hydroxypicolinic acid.

  • Step 5: Amide Coupling: The resulting carboxylic acid can then be coupled with a desired amine (e.g., glycine ethyl ester) using standard peptide coupling reagents (e.g., HATU, HOBt) to generate the final HIF-PH inhibitor candidate.

Causality: The sequence is critical. Selective substitution at the 4-position is achieved due to its higher reactivity. The final debromination step is performed last to avoid undesired side reactions on the unprotected ring.

Protocol: In Vitro PHD2 Enzyme Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the primary target, PHD2.

Methodology:

  • Plate Preparation: In a 384-well assay plate, add 2 µL of the test compound serially diluted in DMSO.

  • Reagent Addition: Add 4 µL of a solution containing recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and L-ascorbic acid in assay buffer.

  • Initiation: Initiate the reaction by adding 4 µL of a solution containing α-ketoglutarate and ferrous iron.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The enzyme will hydroxylate the biotinylated peptide in the absence of an effective inhibitor.

  • Detection: Stop the reaction and detect hydroxylation by adding 10 µL of a detection mix containing a terbium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-d2 (the FRET acceptor).

  • Reading: Incubate for another 60 minutes and read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).

Controls:

  • Positive Control: A known HIF-PHI such as Vadadustat or Daprodustat.

  • Negative Control (0% Inhibition): DMSO vehicle only.

  • Background (100% Inhibition): No PHD2 enzyme.

Data Analysis: The ratio of the acceptor (665 nm) to donor (620 nm) signals is calculated. Percent inhibition is determined relative to controls. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol: Cell-Based HIF-1α Stabilization Assay

Objective: To confirm that the compound inhibits PHD activity in a cellular environment, leading to the accumulation of HIF-1α protein.

Methodology:

  • Cell Culture: Plate human renal cells (e.g., HK-2) or hepatocellular carcinoma cells (e.g., HepG2), which express the HIF pathway components, in 6-well plates and grow to ~80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 4-6 hours under normoxic (21% O2) conditions.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for HIF-1α.

    • Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Controls:

  • Positive Control: Treat cells with a known HIF-PHI or place them in a hypoxic chamber (1% O2) for the same duration.

  • Negative Control: Treat cells with DMSO vehicle under normoxic conditions.

Visualization: Experimental Workflow

Caption: Workflow for the cell-based HIF-1α stabilization assay.

Section 4: Future Directions and Broader Applications

While the primary application of 4-substituted picolinic acid derivatives is in treating the anemia of CKD, the fundamental mechanism of HIF stabilization holds promise for other therapeutic areas. The ability to induce a controlled hypoxic response could be beneficial in conditions characterized by ischemia, such as myocardial infarction and stroke. Furthermore, the HIF pathway's role in inflammation and tissue repair suggests potential applications in inflammatory bowel disease and wound healing.[8] However, long-term safety, particularly concerning the theoretical risk of promoting tumor growth through angiogenesis, remains an area of active investigation and is a crucial consideration in the development of this drug class.[3][5]

References

Application Notes and Protocols: 4-Ethoxypicolinic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a core structural motif frequently found in a vast array of bioactive molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it an invaluable building block in the design of novel therapeutics. Within this class of compounds, 4-ethoxypicolinic acid and its structural analogs have emerged as particularly valuable synthons, offering a unique combination of features that have been successfully exploited in the development of innovative drug candidates. This application note provides a comprehensive guide to the utilization of this compound derivatives in the synthesis of bioactive molecules, with a primary focus on the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors, a promising new class of drugs for the treatment of anemia.

The ethoxy group at the 4-position of the pyridine ring imparts specific steric and electronic properties that can influence molecular interactions with biological targets, while the carboxylic acid at the 2-position provides a key handle for chemical modification and elaboration. This guide will delve into the synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles that make this compound a powerful tool in the modern drug discovery arsenal.

Core Application: Synthesis of HIF Prolyl Hydroxylase (PHD) Inhibitors

A significant and clinically relevant application of this compound analogs is in the synthesis of HIF Prolyl Hydroxylase (PHD) inhibitors. These enzymes are key regulators of the cellular response to hypoxia (low oxygen levels). By inhibiting PHD, the transcription factor HIF-α is stabilized, leading to the expression of genes that promote red blood cell production, making this a promising therapeutic strategy for anemia associated with chronic kidney disease.[1][2]

Enarodustat (JTZ-951) is a potent, orally active HIF-PHD inhibitor that has been approved for the treatment of renal anemia.[1] The synthesis of Enarodustat showcases a sophisticated multi-step sequence where a 2,4-disubstituted pyridine core, a close structural relative of this compound, is meticulously elaborated to construct the final bioactive molecule.

Logical Workflow for the Synthesis of a Triazolopyridine-Based PHD Inhibitor

The synthesis of a triazolopyridine core, a key pharmacophore in many PHD inhibitors, from a substituted picolinic acid derivative follows a well-defined strategic workflow. This process is designed to build complexity in a controlled manner, ensuring high yields and purity of the final compound.

G A Starting Material: 4-Substituted-2-Carboxypyridine Derivative B Formation of Fused Triazole Ring System A->B Cyclization C Key Rearrangement to Form Stable Isomer B->C Dimroth Rearrangement D Regioselective Functionalization C->D Halogenation E Introduction of Side Chain via Cross-Coupling D->E Sonogashira Coupling F Final Elaboration and Deprotection E->F Amide Coupling & Reduction G Bioactive PHD Inhibitor F->G Hydrolysis

Caption: Synthetic workflow for a triazolopyridine PHD inhibitor.

Detailed Protocol: Synthesis of a Triazolopyridine Intermediate Analogous to Enarodustat (JTZ-951)

The following protocol is a representative synthesis of a key triazolopyridine intermediate, based on the published synthesis of Enarodustat (JTZ-951).[1][3] This multi-step procedure starts from 2,4-dichloronicotinic acid, a readily available analog of this compound.

Step 1: Esterification and Regioselective Substitution

The initial steps involve protection of the carboxylic acid and a regioselective nucleophilic aromatic substitution to introduce a key benzyloxy group.

  • Reaction:

    • To a solution of 2,4-dichloronicotinic acid in a suitable solvent (e.g., tert-butanol), add an esterifying agent (e.g., di-tert-butyl dicarbonate with DMAP as a catalyst) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Isolate the tert-butyl ester.

    • Dissolve the ester in a polar aprotic solvent (e.g., DMF) and add sodium benzyloxide.

    • Heat the reaction mixture to allow for regioselective displacement of the 4-chloro substituent.

    • Purify the resulting 2-chloro-4-(benzyloxy)picolinate by column chromatography.

Step 2: Hydrazinolysis and Triazole Ring Formation

The remaining chloro substituent is displaced with hydrazine, followed by cyclization to form the initial triazolopyridine ring system.

  • Reaction:

    • Treat the 2-chloro-4-(benzyloxy)picolinate with hydrazine hydrate in a suitable solvent (e.g., ethanol) at reflux.

    • After completion, evaporate the solvent and dissolve the resulting hydrazinyl intermediate in an orthoformate (e.g., triethyl orthoformate) with an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to effect cyclization to the[1][2][4]triazolo[4,3-a]pyridine derivative.

    • Purify the product by crystallization or column chromatography.

Step 3: Dimroth Rearrangement

A key transformation to the thermodynamically more stable[1][2][4]triazolo[1,5-a]pyridine isomer is achieved through a Dimroth rearrangement.

  • Reaction:

    • Dissolve the[1][2][4]triazolo[4,3-a]pyridine derivative in a suitable solvent (e.g., ethyl acetate).

    • Add a catalytic amount of a base, such as morpholine, and heat the mixture at reflux.

    • Monitor the reaction by TLC or LC-MS until complete conversion to the rearranged isomer is observed.

    • Isolate and purify the[1][2][4]triazolo[1,5-a]pyridine product.

Step 4: Regioselective Iodination

To prepare the molecule for the introduction of a key side chain, a regioselective iodination is performed.

  • Reaction:

    • Dissolve the rearranged triazolopyridine in a suitable solvent (e.g., acetonitrile).

    • Add N-iodosuccinimide (NIS) and heat the reaction mixture.

    • The iodination will occur regioselectively at the position ortho to the triazole nitrogen.

    • Purify the iodinated intermediate.

Step 5: Sonogashira Coupling

A carbon-carbon bond is formed using a Sonogashira cross-coupling reaction to introduce the phenethyl side chain.

  • Reaction:

    • In a reaction vessel, combine the iodinated triazolopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., THF).

    • Add phenylacetylene to the mixture.

    • Stir the reaction at room temperature under an inert atmosphere until completion.

    • Work up the reaction and purify the coupled product by column chromatography.

Step 6: Final Elaboration to Enarodustat

The final steps involve deprotection of the carboxylic acid, amide coupling with glycine, and reduction of the alkyne.

  • Reaction:

    • Treat the Sonogashira product with a strong acid (e.g., trifluoroacetic acid) to remove the tert-butyl protecting group from the carboxylic acid.

    • Couple the resulting carboxylic acid with glycine ethyl ester using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).

    • Perform a catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously reduce the alkyne to an alkane and remove the benzyl protecting group, yielding the phenol.

    • Finally, hydrolyze the ethyl ester to afford Enarodustat.

This detailed synthetic sequence highlights the utility of a substituted picolinic acid core in constructing a complex, clinically relevant bioactive molecule.

Broader Applications and Future Perspectives

While the synthesis of PHD inhibitors is a prominent application, the this compound scaffold and its analogs are versatile building blocks with potential for the development of other classes of bioactive molecules. The pyridine core is a common feature in many kinase inhibitors, and the functional handles on this compound make it an attractive starting point for the synthesis of novel kinase inhibitor libraries.[5]

The general synthetic strategies employed in the Enarodustat synthesis, such as nucleophilic aromatic substitution, cross-coupling reactions, and heterocyclic ring formation, are broadly applicable in medicinal chemistry. Researchers can adapt these protocols to introduce a wide variety of substituents at different positions of the pyridine ring, enabling the exploration of structure-activity relationships for various biological targets.

Conceptual Synthetic Pathway for a Kinase Inhibitor Scaffold

The following diagram illustrates a conceptual pathway for how a 4-alkoxypicolinic acid derivative could be utilized in the synthesis of a generic kinase inhibitor scaffold, often characterized by a heterocyclic core with various appended functionalities.

G A 4-Alkoxypicolinic Acid Derivative B Amide Coupling with an Amino-heterocycle A->B Amidation C Functionalization of the Pyridine Ring B->C e.g., Halogenation D Cross-Coupling to Introduce Recognition Moieties C->D e.g., Suzuki or Buchwald-Hartwig Coupling E Potential Kinase Inhibitor Scaffold D->E

Caption: Conceptual synthesis of a kinase inhibitor scaffold.

Data Summary

The following table summarizes the key intermediates and their corresponding synthetic transformations in the representative synthesis of the Enarodustat-like triazolopyridine core.

Intermediate Starting Material Key Transformation Reagents/Conditions
tert-Butyl 2-chloro-4-(benzyloxy)picolinate2,4-Dichloronicotinic acidEsterification & SNAr1. (Boc)₂O, DMAP; 2. NaOBn, DMF
[1][2][4]Triazolo[4,3-a]pyridine derivative2-Chloro-4-(benzyloxy)picolinateHydrazinolysis & Cyclization1. N₂H₄·H₂O; 2. HC(OEt)₃, p-TsOH
[1][2][4]Triazolo[1,5-a]pyridine derivative[1][2][4]Triazolo[4,3-a]pyridine derivativeDimroth RearrangementMorpholine, reflux
Iodinated triazolopyridine[1][2][4]Triazolo[1,5-a]pyridine derivativeRegioselective IodinationNIS, MeCN
Sonogashira coupling productIodinated triazolopyridineSonogashira CouplingPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N

Conclusion

This compound and its derivatives are powerful and versatile building blocks in the synthesis of bioactive molecules. Their utility is exceptionally demonstrated in the construction of complex HIF prolyl hydroxylase inhibitors like Enarodustat. The synthetic protocols outlined in this application note provide a roadmap for researchers to leverage the unique properties of this scaffold in their own drug discovery efforts. The adaptability of the synthetic routes allows for the generation of diverse molecular libraries, paving the way for the discovery of new therapeutic agents targeting a range of diseases. As the demand for novel and effective medicines continues to grow, the strategic application of well-designed synthons like this compound will remain a cornerstone of successful drug development.

References

Application Notes & Protocols: 4-Ethoxypicolinic Acid as a Reagent in Organic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxypicolinic acid, a pyridine-based carboxylic acid, and its prospective applications as a versatile reagent and ligand in modern organic catalysis. While direct catalytic applications of this compound are emerging, this document synthesizes the extensive research on its parent compound, picolinic acid, and related derivatives to establish a predictive framework for its utility. We will explore its synthesis, the mechanistic underpinnings of its function in catalysis, and provide detailed, exemplary protocols for its potential use in key synthetic transformations, including palladium-catalyzed C-H functionalization and copper-catalyzed cycloadditions. This guide is intended to serve as a foundational resource for researchers seeking to leverage the unique electronic properties of this compound in the development of novel catalytic systems.

Introduction: The Picolinic Acid Scaffold in Catalysis

Picolinic acid and its derivatives have become indispensable tools in the field of transition metal catalysis. The inherent structural motif, featuring a pyridine ring with a carboxylic acid at the 2-position, allows it to act as a bidentate chelating ligand for a variety of metal centers, including palladium, copper, rhodium, and ruthenium. This chelation is fundamental to its role in catalysis, providing stability to the metal center and influencing the steric and electronic environment of the catalytic complex.

One of the most significant applications of the picolinic acid scaffold is in the form of picolinamide, which serves as a highly effective directing group in C-H bond functionalization reactions.[1][2] This strategy allows for the selective activation of otherwise inert C-H bonds, paving the way for the efficient construction of complex molecular architectures. The pyridine nitrogen and the amide nitrogen of the picolinamide moiety coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.

The introduction of substituents onto the picolinic acid ring can further modulate its properties. For instance, electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst.[3][4] this compound, with its electron-donating ethoxy group at the 4-position, is poised to offer unique advantages in this context, potentially enhancing the efficacy of certain catalytic transformations.

Synthesis of this compound

The preparation of 4-alkoxy-3-hydroxypicolinic acids has been documented, and a similar synthetic logic can be applied to obtain this compound. A plausible synthetic route starting from commercially available materials is outlined below. The synthesis of 4-alkoxy-3-hydroxypicolinic acids can be achieved from 4,6-dibromo-3-hydroxypicolinonitrile through a sequence of bromine substitution, nitrile hydrolysis, and halogen reduction.[5]

Synthesis of this compound start Commercially Available Starting Materials step1 Formation of Substituted Pyridine Ring start->step1 step2 Introduction of Ethoxy Group at C4 step1->step2 Alkoxylation step3 Oxidation of C2-substituent to Carboxylic Acid step2->step3 Oxidation product This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

A more specific, multi-step synthesis can be envisioned starting from 4-hydroxypicolinic acid:

  • Esterification: The carboxylic acid of 4-hydroxypicolinic acid is first protected, typically as a methyl or ethyl ester, to prevent side reactions in the subsequent step.

  • O-Alkylation: The hydroxyl group is then alkylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) to introduce the ethoxy group.

  • Hydrolysis: The ester is subsequently hydrolyzed under acidic or basic conditions to yield the final this compound.

The Potential Influence of the 4-Ethoxy Substituent in Catalysis

The ethoxy group at the 4-position of the picolinic acid ring is expected to exert a significant electronic influence on its catalytic activity. As an electron-donating group, it increases the electron density on the pyridine ring, which in turn can affect the coordination properties of the nitrogen atom and the overall reactivity of the metal-ligand complex.

Potential Effects:

  • Enhanced Ligand Donation: The increased electron density on the pyridine nitrogen can lead to stronger binding to the metal center, potentially stabilizing the catalytic species.

  • Modulation of Redox Properties: For catalytic cycles involving changes in the oxidation state of the metal (e.g., Pd(0)/Pd(II)), the electron-donating nature of the ethoxy group can facilitate oxidative addition, a key step in many cross-coupling reactions.

  • Altered Acidity: The electronic effects of the ethoxy group may also influence the pKa of the carboxylic acid, which could be relevant in reactions where the carboxylate form is involved in the catalytic cycle.[4]

Exemplary Applications and Protocols

While specific protocols for this compound are not yet widely published, we can extrapolate from established procedures for picolinic acid and its derivatives to provide detailed, exemplary protocols.

Application I: Picolinamide-Directed C-H Arylation

This compound can be readily converted to the corresponding picolinamide directing group. This directing group can then be employed in a variety of palladium-catalyzed C-H functionalization reactions.

Protocol: Synthesis of a 4-Ethoxypicolinamide Directing Group

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane or DMF, add a coupling agent like HATU (1.1 eq.) or EDC (1.1 eq.) and an amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and purify the product by column chromatography to obtain the desired 4-ethoxypicolinamide.

Exemplary Protocol: Palladium-Catalyzed C-H Arylation of a Phenylalanine Derivative

This protocol is adapted from a general procedure for picolinamide-directed C-H arylation.

Reagent Amount Molar Equiv.
4-Ethoxypicolinamide Substrate0.2 mmol1.0
Aryl Iodide0.4 mmol2.0
Pd(OAc)₂0.01 mmol0.05
Ag₂CO₃0.4 mmol2.0
Mesitylenecarboxylic Acid0.04 mmol0.2
Anhydrous Solvent (e.g., Toluene)2.0 mL-

Procedure:

  • To a dry reaction vial, add the 4-ethoxypicolinamide substrate, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and mesitylenecarboxylic acid.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the arylated product.

C-H Activation Cycle A Pd(II) Precatalyst B Substrate Coordination (4-EtO-Picolinamide) A->B C C-H Activation (Concerted Metalation-Deprotonation) B->C D Palladacycle Intermediate C->D E Oxidative Addition of Aryl Halide D->E F Pd(IV) Intermediate E->F G Reductive Elimination (C-C Bond Formation) F->G H Product Release & Catalyst Regeneration G->H H->A Catalytic Cycle

Caption: A plausible catalytic cycle for picolinamide-directed C-H arylation.

Application II: Ligand in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Picolinic acid has been shown to be an effective ligand in copper-catalyzed "click" reactions.[2] The bidentate chelation helps to stabilize the active Cu(I) species and accelerate the reaction. This compound is expected to perform similarly, with the potential for enhanced activity due to its electronic properties.

Exemplary Protocol: Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Reagent Amount Molar Equiv.
Organic Azide1.0 mmol1.0
Terminal Alkyne1.2 mmol1.2
CuSO₄·5H₂O0.05 mmol0.05
This compound0.1 mmol0.1
Sodium Ascorbate0.2 mmol0.2
Solvent (e.g., t-BuOH/H₂O 1:1)5.0 mL-

Procedure:

  • In a reaction flask, dissolve the organic azide and terminal alkyne in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O and this compound in a small amount of water.

  • Add the copper-ligand solution to the reaction mixture, followed by the addition of sodium ascorbate.

  • Stir the reaction vigorously at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,2,3-triazole.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, reagent in the field of organic catalysis. Based on the well-established utility of the picolinic acid scaffold, it is anticipated that this derivative will find broad applicability as both a directing group precursor and a ligand in a variety of transition metal-catalyzed reactions. The electron-donating ethoxy group is hypothesized to provide beneficial modifications to the electronic properties of the catalytic system, potentially leading to enhanced reactivity and selectivity.

Future research should focus on the systematic evaluation of this compound in a range of catalytic transformations to fully elucidate its potential and define its advantages over existing reagents. The protocols provided herein serve as a starting point for such investigations, offering a solid foundation for the exploration of this versatile molecule in synthetic chemistry.

References

Application Note & Protocol: A Scalable Synthesis of 4-Ethoxypicolinic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxypicolinic acid is a pivotal building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As drug development programs advance from discovery to clinical phases, the demand for this intermediate on a multi-kilogram scale necessitates a robust, reproducible, and scalable synthetic protocol. This application note provides a comprehensive, three-step synthesis for this compound, commencing from the readily available 4-Hydroxypicolinic acid. The selected pathway involves an initial Fischer esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to install the ethoxy group, and concludes with a saponification to liberate the target molecule. We provide detailed, step-by-step protocols for laboratory-scale synthesis and present a thorough analysis of the critical parameters and challenges for scaling the process to a pilot-plant level. The causality behind procedural choices, safety considerations for handling key reagents, and process optimization strategies are discussed to ensure a self-validating and efficient scale-up.

Introduction & Synthetic Strategy

Picolinic acid derivatives are integral components in a wide array of biologically active compounds due to their unique structural and electronic properties, which make them versatile chelating agents and synthetic platforms.[1] Specifically, this compound serves as a key precursor in various developmental pipelines. The transition from gram-scale laboratory synthesis to kilogram-scale production presents significant challenges in terms of heat and mass transfer, reaction kinetics, and process safety.[2]

The synthetic strategy outlined herein was selected for its robustness, use of well-established transformations, and amenability to large-scale production. The core challenge in the direct etherification of 4-Hydroxypicolinic acid is the presence of two acidic protons: one on the carboxylic acid and one on the hydroxyl group. The carboxylic acid proton is significantly more acidic and would be preferentially deprotonated by a base, preventing the desired O-alkylation. To circumvent this, a protection strategy is employed.

The chosen three-step sequence is as follows:

  • Fischer Esterification: The carboxylic acid functionality of 4-Hydroxypicolinic acid is protected as an ethyl ester. This reaction is catalyzed by a strong acid in an excess of ethanol, which also serves as the solvent, driving the equilibrium towards the product.[3]

  • Williamson Ether Synthesis: The hydroxyl group of the resulting Ethyl 4-hydroxypicolinate is deprotonated using a strong base to form a nucleophilic phenoxide, which is subsequently alkylated with an ethylating agent (e.g., ethyl iodide) to form the ether linkage.[4][5] This SN2 reaction is highly efficient for preparing ethers.[6]

  • Saponification: The ethyl ester protecting group is removed via base-catalyzed hydrolysis to yield the final this compound.

This approach isolates the reactivity of the hydroxyl group and utilizes classical, well-understood reactions that are readily scalable.

Overall Reaction Scheme

The diagram below illustrates the three-step synthetic pathway from 4-Hydroxypicolinic acid to the final product.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification S1 4-Hydroxypicolinic Acid P1 Ethyl 4-hydroxypicolinate S1->P1 H₂SO₄, Ethanol, Reflux P2 Ethyl 4-ethoxypicolinate P1->P2 1. NaH, THF 2. Ethyl Iodide P3 This compound P2->P3 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocols (Laboratory Scale)

Step 1: Synthesis of Ethyl 4-hydroxypicolinate

Rationale: The Fischer esterification is an equilibrium-driven process. Using excess ethanol as the solvent shifts the equilibrium toward the ester product. Sulfuric acid serves as an effective and economical catalyst for protonating the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by ethanol.[3]

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydroxypicolinic acid (20.0 g, 143.7 mmol).

    • Add absolute ethanol (250 mL). Stir the suspension.

    • Carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature.

    • Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

    • Slowly pour the concentrated mixture into a beaker containing ice-cold water (300 mL).

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. The product may precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford Ethyl 4-hydroxypicolinate as a white to off-white solid.

Step 2: Synthesis of Ethyl 4-ethoxypicolinate

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide.[7] Anhydrous THF is used as the solvent as it is inert to the strong base and effectively solubilizes the intermediate. Ethyl iodide is a reactive electrophile for the subsequent SN2 reaction.[4] The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

  • Procedure:

    • INERT ATMOSPHERE REQUIRED. To a 500 mL flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.3 g, 57.5 mmol).

    • Wash the NaH with anhydrous hexanes (2 x 20 mL) by stirring and allowing it to settle, then carefully removing the hexane supernatant via cannula.

    • Add anhydrous tetrahydrofuran (THF) (150 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.

    • Dissolve Ethyl 4-hydroxypicolinate (8.0 g, 47.9 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. (Note: Hydrogen gas evolution occurs).

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (4.6 mL, 57.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

    • Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Ethyl 4-ethoxypicolinate.

Step 3: Synthesis of this compound

Rationale: Saponification is a robust method for ester hydrolysis. Sodium hydroxide is a strong nucleophile that attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the desired carboxylic acid product.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve Ethyl 4-ethoxypicolinate (7.0 g, 35.9 mmol) in a mixture of ethanol (60 mL) and water (30 mL).

    • Add sodium hydroxide pellets (2.15 g, 53.8 mmol) to the solution.

    • Heat the mixture to 60 °C and stir for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Cool the solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL).

    • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

Protocol for Scale-Up: Considerations and Comparative Data

Scaling up a synthesis from the laboratory to a pilot plant or industrial scale requires a systematic evaluation of process parameters.[8] The following workflow and tables highlight the key adjustments and challenges.

G cluster_proc Scale-Up Process Workflow RM Raw Material Sourcing (4-Hydroxypicolinic Acid) S1 Step 1: Esterification (Jacketed Reactor) RM->S1 W1 Workup 1: Neutralization & Extraction S1->W1 I1 Intermediate 1: Ethyl 4-hydroxypicolinate (Isolation & Drying) W1->I1 S2 Step 2: Etherification (Inerted Reactor, Temp Control) I1->S2 W2 Workup 2: Controlled Quench & Extraction S2->W2 I2 Intermediate 2: Ethyl 4-ethoxypicolinate (Purification - Distillation/Crystallization) W2->I2 S3 Step 3: Saponification (Jacketed Reactor) I2->S3 W3 Workup 3: Acidification & Precipitation S3->W3 FP Final Product: This compound (Filtration, Washing, Drying) W3->FP QC Quality Control & Release (HPLC, NMR, Purity Analysis) FP->QC

Caption: General workflow for the scaled-up synthesis of this compound.

Comparative Synthesis Data
ParameterStep 1: Esterification Step 2: Etherification Step 3: Saponification
Scale Lab (20 g) Pilot (5 kg) Lab (8 g)
Starting Material 4-Hydroxypicolinic acid4-Hydroxypicolinic acidEthyl 4-hydroxypicolinate
Solvent Volume 250 mL Ethanol62.5 L Ethanol200 mL THF
Reagent 1 2.0 mL H₂SO₄0.5 L H₂SO₄2.3 g NaH (60%)
Reagent 2 --4.6 mL Ethyl Iodide
Reaction Temp. Reflux (~78 °C)78-82 °C0 °C to RT
Reaction Time 12-16 hours16-24 hours12-18 hours
Typical Yield 85-95%80-90%75-85%
Purity (Post-Purif.) >98% (by HPLC)>98% (by HPLC)>98% (by HPLC)
Key Scale-Up Challenges and Mitigation
  • Heat Transfer:

    • Challenge: The deprotonation with NaH (Step 2) and the acid-base neutralizations (Steps 1 & 3) are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Mitigation: Utilize jacketed reactors with precise temperature control. Employ slow, subsurface addition of reagents. Perform a reaction calorimetry study to understand the thermal profile and potential for thermal runaway.

  • Mass Transfer & Mixing:

    • Challenge: Inadequate mixing can lead to localized "hot spots" during exothermic additions or incomplete reactions, resulting in lower yields and increased impurities. Handling slurries (like NaH in THF) requires effective agitation to maintain suspension.

    • Mitigation: Select reactors with appropriate impeller designs (e.g., pitched-blade turbine) and baffling to ensure efficient mixing. The addition rate should be tied to the mixing efficiency and heat removal capacity of the system.

  • Reagent Handling and Safety:

    • Challenge: Handling large quantities of sodium hydride, a flammable solid that reacts violently with water and generates explosive hydrogen gas, is a significant safety risk. Large volumes of flammable solvents (Ethanol, THF, Hexanes) and corrosive acids/bases also pose hazards.

    • Mitigation: All operations involving NaH must be conducted under a strictly inert nitrogen atmosphere in appropriately grounded equipment to prevent static discharge. Use of a powder charging system (e.g., glovebox isolator) is recommended. Ensure adequate ventilation and availability of appropriate fire suppression systems (Class D for metal hydrides).

  • Workup and Purification:

    • Challenge: Laboratory-scale purifications like column chromatography are generally not viable for large-scale production. Liquid-liquid extractions become more complex.

    • Mitigation: Develop robust crystallization or recrystallization procedures for all solid intermediates and the final product. This is a highly effective and scalable purification method. For liquid-liquid extractions, use appropriately sized reactors or dedicated extraction vessels and allow for adequate phase separation time.

Conclusion

The described three-step synthesis of this compound via esterification, Williamson ether synthesis, and saponification provides a reliable and scalable route for the production of this important pharmaceutical intermediate. The protocol is built upon well-understood chemical principles, allowing for straightforward process development and optimization. By carefully addressing the key scale-up challenges—particularly thermal management, reagent handling, and purification strategies—this process can be safely and efficiently implemented on a pilot-plant or manufacturing scale. Thorough process hazard analysis (PHA) and optimization at each stage are critical for ensuring a safe, economical, and robust manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxypicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Ethoxypicolinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine our expertise with established scientific principles to help you achieve high-yield, high-purity synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a two-step process: a Williamson ether synthesis to form an ethyl 4-ethoxypicolinate intermediate, followed by hydrolysis to the final carboxylic acid product.

Issue 1: Low or No Yield of Ethyl 4-Ethoxypicolinate in the Williamson Ether Synthesis Step

Question: I am attempting to synthesize ethyl 4-ethoxypicolinate from ethyl 4-chloropicolinate and sodium ethoxide, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Williamson ether synthesis, which is an SN2 reaction, can stem from several factors related to reactants, reagents, and reaction conditions.[1][2][3]

Causality and Solutions:

  • Poor Quality of Sodium Ethoxide: Sodium ethoxide is highly hygroscopic and can decompose upon exposure to moisture, reducing its nucleophilicity.

    • Solution: Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial product. To prepare it in situ, react absolute ethanol with a strong base like sodium hydride (NaH) under an inert atmosphere.[2][3]

  • Inactive Starting Material (Ethyl 4-chloropicolinate): The chlorine atom on the pyridine ring is the leaving group. While suitable, its reactivity can be influenced by the overall electronic nature of the molecule.

    • Solution: Ensure the purity of your ethyl 4-chloropicolinate. If necessary, consider using a starting material with a better leaving group, such as ethyl 4-iodopicolinate, although this may require an additional synthetic step.[4]

  • Suboptimal Reaction Temperature: SN2 reactions have a specific activation energy.[5] Insufficient temperature can lead to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or DMF is often effective.[5][6] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[7] However, ethanol is also a common and effective choice as it is the conjugate acid of the nucleophile.[6]

Experimental Protocol: In-situ Preparation of Sodium Ethoxide and Subsequent Etherification

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (e.g., 50 mL).

  • Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

  • Add ethyl 4-chloropicolinate (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Side Products During the Williamson Ether Synthesis

Question: I am observing significant impurity peaks in my LC-MS/NMR analysis after the etherification step. What are the potential side reactions, and how can I minimize them?

Answer:

The primary competing reaction in a Williamson ether synthesis is elimination (E2), especially with secondary or sterically hindered halides.[1][2][8] While ethyl 4-chloropicolinate is an aryl halide and not prone to standard E2 reactions, other side reactions can occur.

Causality and Solutions:

  • Reaction with Solvent: If using an alcohol as a solvent that is different from the alkoxide (e.g., methanol with sodium ethoxide), you can get a mixture of ether products.

    • Solution: Always use the alcohol corresponding to your alkoxide as the solvent (e.g., ethanol with sodium ethoxide).

  • Ring Alkylation: While less common for this specific substrate, aryloxides can sometimes undergo alkylation on the aromatic ring.[1]

    • Solution: Maintaining optimal reaction temperature and using a less reactive alkylating agent (if applicable) can mitigate this. For the synthesis of this compound, this is generally not a major concern.

Issue 3: Incomplete or Slow Hydrolysis of Ethyl 4-Ethoxypicolinate

Question: The hydrolysis of my ethyl 4-ethoxypicolinate to this compound is very slow, or the reaction does not go to completion. How can I drive the reaction forward?

Answer:

Ester hydrolysis, or saponification, is a fundamental reaction that can be influenced by the choice of base, solvent, and temperature.[9] The electronic properties of the pyridine ring can affect the reactivity of the ester.[10]

Causality and Solutions:

  • Insufficient Base Strength or Stoichiometry: A strong base is required to drive the nucleophilic acyl substitution.

    • Solution: Use a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[10] LiOH is often more effective for less reactive esters.[10] Use a stoichiometric excess of the base (e.g., 1.5-2.0 equivalents).

  • Poor Solubility of the Ester: If the ester is not fully dissolved, the reaction will be slow.

    • Solution: Use a co-solvent system. A mixture of water with a water-miscible organic solvent like THF, dioxane, or methanol can improve solubility and facilitate the reaction.[9][10]

  • Low Reaction Temperature: Hydrolysis often requires heating to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture to reflux.[10] Monitor the disappearance of the starting material by TLC or LC-MS.

Optimized Hydrolysis Protocol:

  • Dissolve ethyl 4-ethoxypicolinate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add LiOH·H₂O (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~4-5 with aqueous HCl (e.g., 1M).[10]

  • The product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Issue 4: Difficulty in Purifying the Final Product, this compound

Question: My final product is an off-white or brownish solid, and I am struggling to achieve high purity. What are the best purification methods?

Answer:

Purification is a critical step to obtain a high-quality final product. The choice of method depends on the nature of the impurities.

Causality and Solutions:

  • Residual Starting Materials or Side Products: Incomplete reactions or side reactions will lead to impurities.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds.[11][12] Experiment with different solvent systems. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexanes.

      • Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate). Wash with an organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid.

      • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthetic route involves a two-step process:

  • Williamson Ether Synthesis: Ethyl 4-chloropicolinate reacts with sodium ethoxide in an SN2 reaction to form ethyl 4-ethoxypicolinate.[1]

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions, followed by acidification, to yield this compound.[9]

Q2: What are the key reaction parameters to monitor for optimization?

A2: To optimize the synthesis, focus on the following parameters:

  • Temperature: Both the etherification and hydrolysis steps are temperature-sensitive.[5]

  • Solvent: The choice of solvent affects solubility and reaction rates.[6]

  • Base: The strength and stoichiometry of the base are crucial for both steps.

  • Reaction Time: Monitor the reaction progress to determine the optimal time for completion.[6]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.

  • Melting Point: To assess the purity of the final solid product.

Q4: Are there any safety precautions I should be aware of?

A4:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in an anhydrous solvent.

  • Strong Bases (NaOH, KOH, LiOH): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood.

Section 3: Data Presentation and Visualization

Table 1: Optimization of Williamson Ether Synthesis Conditions
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanolReflux675
2NaH/EthanolTHFReflux485
3K₂CO₃DMF1001260
4NaH/EthanolDMF80590
Table 2: Optimization of Hydrolysis Conditions
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.5)H₂O/EthanolReflux880
2LiOH (1.5)H₂O/THFReflux495
3KOH (2.0)H₂O1001088
4LiOH (2.0)H₂O/DioxaneReflux397

Diagrams

Reaction_Mechanism cluster_step1 Step 1: Williamson Ether Synthesis (SN2) cluster_step2 Step 2: Hydrolysis Start1 Ethyl 4-chloropicolinate Intermediate Ethyl 4-ethoxypicolinate Start1->Intermediate S_N2 Reaction Reagent1 Sodium Ethoxide (NaOEt) Reagent1->Intermediate Final_Product This compound Intermediate->Final_Product Saponification Reagent2 1. Base (e.g., LiOH) 2. Acid (e.g., HCl) Reagent2->Final_Product

Caption: General reaction scheme for the two-step synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reactants Verify Reactant Purity and Reagent Activity Start->Check_Reactants Optimize_Temp Adjust Reaction Temperature Check_Reactants->Optimize_Temp If reactants are pure Optimize_Solvent Evaluate Solvent Choice Optimize_Temp->Optimize_Solvent If still low yield Optimize_Base Check Base Strength and Stoichiometry Optimize_Solvent->Optimize_Base If still low yield Purification Purify Crude Product (Recrystallization, Extraction) Optimize_Base->Purification Once reaction is complete Success High Yield, Pure Product Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Parameter_Relationships Yield_Purity Yield & Purity Temperature Temperature Temperature->Yield_Purity Solvent Solvent Solvent->Yield_Purity Base Base Base->Yield_Purity Reaction_Time Reaction Time Reaction_Time->Yield_Purity

Caption: Key reaction parameters influencing the yield and purity of the final product.

References

Technical Support Center: Improving the Yield of 4-Ethoxypicolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this transformation, providing you with the expert insights needed to master this reaction.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved via a two-step process starting from 4-chloropicolinic acid. The initial step involves the esterification of the carboxylic acid, followed by a Nucleophilic Aromatic Substitution (SNAr) reaction with sodium ethoxide, and finally, hydrolysis of the ester to yield the desired product. An alternative, more direct route involves the direct SNAr reaction on 4-chloropicolinic acid, though this can present its own challenges.

Synthesis_Pathways A 4-Chloropicolinic Acid B Ethyl 4-Chloropicolinate A->B Esterification (EtOH, H+) D This compound A->D Direct SNAr (NaOEt, High Temp) (Lower Yield Route) C Ethyl 4-Ethoxypicolinate B->C SNAr Reaction (NaOEt, EtOH) C->D Hydrolysis (NaOH or LiOH, H2O/THF) SNAr_Mechanism Reactants Ethyl 4-Chloropicolinate + EtO⁻ Intermediate    Meisenheimer Complex(Resonance Stabilized)   Reactants->Intermediate Nucleophilic Attack Product Ethyl 4-Ethoxypicolinate + Cl⁻ Intermediate->Product Leaving Group Expulsion Troubleshooting_Workflow Start Low Yield of This compound Check_TLC Analyze Reaction Mixture (TLC / LC-MS) Start->Check_TLC SM_Present High % of Starting Material Remains Check_TLC->SM_Present Incomplete Conversion Side_Products Multiple Side Products Observed Check_TLC->Side_Products Impurities Present Product_Present High % of Ester Intermediate or Product in Crude Mixture Check_TLC->Product_Present Good Conversion Troubleshoot_SNAr Go to Troubleshooting Guide Category A: Improve SNAr Conditions SM_Present->Troubleshoot_SNAr Troubleshoot_Side_Rxns Go to Troubleshooting Guide Category B: Minimize Side Reactions Side_Products->Troubleshoot_Side_Rxns Check_Hydrolysis Is Hydrolysis Step Incomplete? Product_Present->Check_Hydrolysis Troubleshoot_Hydrolysis Go to Troubleshooting Guide Category C: Optimize Hydrolysis Check_Hydrolysis->Troubleshoot_Hydrolysis Yes Troubleshoot_Isolation Go to Troubleshooting Guide Category D: Improve Isolation/Purification Check_Hydrolysis->Troubleshoot_Isolation No

Technical Support Center: Synthesis and Purification of 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethoxypicolinic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation and purification during their synthetic work. We provide in-depth, field-proven insights and detailed protocols to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: FAQ - Understanding Common Byproducts

This section addresses the fundamental questions regarding the synthesis of this compound, with a focus on a common and efficient pathway: the Williamson ether synthesis.

Question 1: What is a reliable synthetic route for this compound, and what are the primary byproducts I should anticipate?

A robust and frequently employed method for synthesizing this compound is the Williamson ether synthesis, which in this context is a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The typical pathway involves reacting 4-chloropicolinic acid with sodium ethoxide.[3][4] While effective, this reaction is often accompanied by the formation of several predictable byproducts.

The primary species to monitor in your crude product are:

  • Unreacted 4-Chloropicolinic Acid: The starting material for the reaction.

  • Ethyl 4-Ethoxypicolinate: The ethyl ester of the desired product.

  • 4-Hydroxypicolinic Acid: The product of hydrolysis of the starting material.

  • Inorganic Salts: Primarily sodium chloride (NaCl), a direct byproduct of the main reaction.[2]

Question 2: My NMR analysis shows signals corresponding to an ethyl ester. Why does this form, and is it avoidable?

The formation of Ethyl 4-Ethoxypicolinate is a common issue. It arises from the reaction of the desired this compound product (or its sodium salt intermediate) with the ethoxide nucleophile or ethanol solvent, particularly at elevated temperatures.

Causality: The Williamson ether synthesis is typically performed using sodium ethoxide, often in ethanol as a solvent.[5] Although the carboxylate anion of the picolinic acid is a weaker nucleophile than ethoxide, an equilibrium can be established that leads to esterification. This side reaction is favored by:

  • Excess Sodium Ethoxide: A higher concentration of the nucleophile increases the likelihood of ester formation.

  • Elevated Temperatures: Providing the necessary activation energy for the esterification reaction.

  • Prolonged Reaction Times: Allowing more time for the equilibrium to favor ester formation.

While difficult to avoid completely, its formation can be minimized by carefully controlling stoichiometry and temperature. Fortunately, this byproduct can be easily converted back to the desired product post-synthesis (see Protocol 4).

Question 3: I've detected 4-Hydroxypicolinic acid in my product mixture. What is the source of this impurity?

The presence of 4-Hydroxypicolinic acid is almost always due to the presence of water in the reaction mixture. The starting material, 4-chloropicolinic acid, is susceptible to hydrolysis under basic conditions, where a hydroxide ion (a competing nucleophile) attacks the carbon-chlorine bond.

Root Cause:

  • Wet Solvents: Using ethanol or other solvents that have not been properly dried.

  • Hygroscopic Reagents: Sodium ethoxide can absorb atmospheric moisture if not handled under inert conditions.

  • Atmospheric Moisture: Performing the reaction open to the air instead of under an inert atmosphere (e.g., nitrogen or argon).

To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere.

Question 4: What are the main reasons for finding significant amounts of unreacted 4-chloropicolinic acid in my final product?

Incomplete conversion is a common challenge and typically points to issues with reaction conditions or reagent quality.

Key Factors for Incomplete Reaction:

  • Insufficient Nucleophile: An inadequate amount of sodium ethoxide (less than one molar equivalent) will result in an incomplete reaction. It is common to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: The SNAr reaction on the electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.

  • Poor Reagent Quality: Sodium ethoxide can degrade upon exposure to air and moisture, reducing its effective concentration. Using old or improperly stored reagents is a frequent cause of low yields.

  • Short Reaction Time: The reaction may simply not have been allowed to run long enough for completion. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the reaction endpoint.

Section 2: Troubleshooting Guide - From Analysis to Purification

This guide provides direct answers to common practical problems encountered during the synthesis and workup of this compound.

Problem: My final product has a low, broad melting point and shows multiple spots on TLC. How do I identify the main impurities?

Solution: A low and broad melting point is a classic indicator of an impure substance. TLC is your first and best tool for diagnosis.

Step-by-Step Identification Strategy:

  • Co-spotting on TLC: Run a TLC plate spotting your crude product, the 4-chloropicolinic acid starting material, and a sample of pure this compound (if available) side-by-side. This will definitively confirm the presence of unreacted starting material.

  • Staining: Use different visualization techniques. UV light will show all pyridine-containing compounds. Stains like potassium permanganate can help differentiate between compounds based on their functional groups.

  • Analytical Characterization: For a more definitive identification, obtain a ¹H NMR spectrum of the crude product. The characteristic signals for the main product and byproducts are summarized in the table below. The ethyl ester, for example, will show a distinct quartet and triplet for its additional ethoxy group.

Compound Common Byproducts & Their Analytical Signatures
Name Origin
Unreacted 4-Chloropicolinic Acid Incomplete Reaction
Ethyl 4-Ethoxypicolinate Esterification by Ethoxide/Ethanol
4-Hydroxypicolinic Acid Hydrolysis of Starting Material
Sodium Chloride (NaCl) Reaction Byproduct

Problem: My NMR confirms a significant amount of the ethyl ester byproduct. What is the most efficient way to remove it and salvage my product?

Solution: The presence of the ethyl ester is best addressed by a remediation step that converts it back to the desired carboxylic acid, thereby increasing your overall yield.

Recommended Approach: Basic Hydrolysis The most effective method is to subject the entire crude mixture to basic hydrolysis. By heating the mixture in an aqueous base (e.g., NaOH or KOH), the ethyl ester will be saponified to the sodium salt of this compound. Subsequent acidification will then precipitate only the desired carboxylic acid product, leaving any unreacted neutral impurities in the solution. See Protocol 4 for a detailed procedure.

Alternatively, if the ester is a minor component, an acid-base extraction can be effective. The ester, being a neutral molecule, will remain in the organic phase while the desired carboxylic acid is extracted into an aqueous basic solution.

Section 3: Visualized Workflow and Experimental Protocols

This section provides a visual overview of the synthetic and purification process, followed by detailed, step-by-step laboratory protocols.

Workflow Diagram: Synthesis and Purification of this compound

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 4-Chloropicolinic Acid + Sodium Ethoxide Reaction Williamson Ether Synthesis (S_NAr in Ethanol, Reflux) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Incomplete Unreacted Starting Material Reaction->Incomplete Incomplete Reaction Ester Ethyl 4-Ethoxypicolinate Reaction->Ester Esterification Hydrolysis 4-Hydroxypicolinic Acid Reaction->Hydrolysis H₂O Contamination Workup Aqueous Workup (Removes NaCl) Crude->Workup Extraction Acid-Base Extraction Workup->Extraction Removes Ester Recrystal Recrystallization (e.g., Ethanol/Water) Extraction->Recrystal Final Polishing Final Pure this compound Recrystal->Final

References

Technical Support Center: 4-Ethoxypicolinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxypicolinic acid coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation with this specific heterocyclic carboxylic acid. Here, we move beyond generic protocols to address the nuanced challenges you may encounter, grounding our advice in mechanistic principles and field-proven strategies.

Introduction: The Nature of this compound

This compound presents a unique set of characteristics in amide coupling reactions. As a derivative of picolinic acid, its reactivity is influenced by the pyridine nitrogen at the 2-position, which can affect the acidity of the carboxyl group and potentially chelate reagents. The electron-donating 4-ethoxy group further modulates the electronic properties of the aromatic ring. Understanding these features is key to successful and reproducible couplings.

Below is a generalized workflow for a typical amide coupling reaction, which serves as the foundation for our troubleshooting guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound & Amine Separately dry Ensure Anhydrous Solvents & Inert Atmosphere reagents->dry preactivate Pre-activation: Acid + Coupling Reagent + Base (0-30 min) dry->preactivate add_amine Add Amine Solution preactivate->add_amine monitor Monitor Reaction (TLC, LC-MS) add_amine->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify

Caption: General workflow for this compound coupling.

Troubleshooting Guide & FAQs

Q1: My coupling reaction shows low or no conversion to the desired amide. Where should I start troubleshooting?

A1: This is the most common issue, and a systematic approach is crucial. Low conversion typically points to problems with reagents, reaction conditions, or the activation step itself.

1. Reagent & Solvent Quality: Amide couplings are highly sensitive to moisture. Water can hydrolyze the activated acid intermediate faster than the amine can attack it, leading to the regeneration of your starting material.[1]

  • Actionable Advice: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1] Ensure your amine and acid are dry; if necessary, dry them under high vacuum before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]

2. Inefficient Carboxylic Acid Activation: The core of the reaction is the conversion of the carboxylic acid into a highly reactive species (like an active ester) that the amine can attack.[2] If this activation is slow or incomplete, the reaction will stall.

  • Mechanistic Insight: Coupling reagents like HATU or HBTU react with the deprotonated carboxylic acid to form an activated OAt or OBt ester, respectively.[3] Carbodiimides like EDC require an additive such as HOBt or OxymaPure to form a similar active ester and prevent side reactions.[4]

  • Actionable Advice:

    • Pre-activation: A widely successful strategy is to pre-activate the this compound. Stir the acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in your anhydrous solvent for 15-30 minutes at 0°C or room temperature before adding the amine.[1] This allows the active ester to form without the amine competing for the reagents.

    • Reagent Choice: For sterically hindered amines or acids, a more potent coupling reagent may be required. HATU and its analogues are generally more reactive than HBTU or standard EDC/HOBt systems due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[3]

3. Incorrect Base Selection or Stoichiometry: The base plays a critical role. Its primary function is to deprotonate the carboxylic acid, but it also neutralizes any acid salts (like amine hydrochlorides) and facilitates the coupling.

  • Common Pitfall: Using a nucleophilic base like pyridine or triethylamine (TEA) can be problematic. These bases can compete with your primary amine, attacking the activated ester and leading to side products or stalling the reaction.[1]

  • Actionable Advice: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base).[1][4] Typically, 2-3 equivalents of base are used: one to deprotonate the acid and one for each hydrochloride salt present on the amine coupling partner.

4. Solubility Issues: If any of your starting materials or intermediates precipitate from the reaction mixture, the reaction will stop.[5] this compound or its salt may have limited solubility in common solvents like DCM.

  • Actionable Advice:

    • Try a more polar aprotic solvent like DMF or NMP, which are excellent for dissolving a wide range of reactants.[1]

    • If solubility remains an issue in DMF, consider DMSO, but be aware it can be difficult to remove during workup.[1]

    • Sonication can sometimes help dissolve starting materials before initiating the reaction.

G start Low / No Conversion check_reagents 1. Verify Reagent & Solvent Quality (Anhydrous? Pure?) start->check_reagents check_activation 2. Optimize Activation (Pre-activate? Stronger Reagent?) check_reagents->check_activation If still failing success Reaction Improved check_reagents->success check_base 3. Check Base (Non-nucleophilic? Correct Stoichiometry?) check_activation->check_base If still failing check_activation->success check_solubility 4. Address Solubility (Switch to DMF/NMP? Increase Dilution?) check_base->check_solubility If still failing check_base->success check_solubility->success

Caption: Systematic troubleshooting workflow for low conversion.

Q2: I'm getting my product, but the yield is low and purification is complicated by multiple side products. What are they and how can I prevent them?

A2: Side product formation is often a sign that your activated intermediate is reacting with something other than your desired amine. The key is to optimize conditions to favor the productive pathway.

1. N-Acylurea Formation (with Carbodiimides):

  • Mechanistic Insight: When using carbodiimides like EDC or DCC, the initial O-acylisourea intermediate is highly reactive. If it doesn't react quickly with an amine or an additive like HOBt, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[4] This consumes your activated acid.

  • Prevention:

    • Always use an additive: Never run a carbodiimide coupling without at least one equivalent of HOBt, HOAt, or OxymaPure.[4][6] These additives act as "activated ester traps," converting the O-acylisourea into a more stable but still highly reactive OBt- (or equivalent) ester, which is less prone to rearrangement.

    • Temperature Control: This side reaction is often accelerated by heat. Running the reaction at 0°C, especially during the initial activation phase, can minimize N-acylurea formation.[4]

2. Epimerization/Racemization:

  • Mechanistic Insight: If your this compound or, more commonly, your amine partner contains a chiral center adjacent to the reacting moiety, there is a risk of racemization. Over-activation or prolonged exposure to base can lead to the formation of an oxazolone or enolate, which scrambles the stereocenter.

  • Prevention:

    • The use of additives like HOBt and especially HOAt is highly effective at suppressing racemization.[4]

    • Reagents like COMU, which incorporates the Oxyma moiety, are designed for high efficiency and low racemization.[4]

    • Avoid excessive amounts of base or prolonged reaction times. Use the weakest base necessary that still promotes the reaction, such as N-methylmorpholine (NMM) in place of DIPEA if racemization is a significant concern.[4]

3. Guanidinylation of the Amine (with Uronium/Aminium Reagents):

  • Mechanistic Insight: Uronium-based reagents like HATU and HBTU can, under certain conditions, react with the primary amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.[3] This is more common if the coupling reagent is used in large excess or if the acid activation step is particularly slow.[3]

  • Prevention:

    • Avoid using a large excess of the coupling reagent. A stoichiometry of 1.0-1.2 equivalents is usually sufficient.

    • Pre-activating the acid before adding the amine ensures the coupling reagent is consumed in the desired pathway first.

4. Ring Chlorination (with Acid Chlorides):

  • Mechanistic Insight: While converting the carboxylic acid to an acid chloride (e.g., with SOCl₂ or oxalyl chloride) is a classic activation method, it can be problematic for picolinic acids. The conditions can be harsh enough to cause electrophilic chlorination on the electron-rich pyridine ring, leading to chlorinated byproducts that are difficult to separate.[7][8]

  • Prevention: Unless absolutely necessary, avoid converting this compound to its acid chloride. Modern peptide coupling reagents are generally milder, more efficient, and avoid this side reaction.

Coupling Reagent ClassCommon ExamplesKey StrengthsCommon Pitfalls & Solutions
Carbodiimides EDC, DCC, DICCost-effective, water-soluble byproducts (EDC).[6]N-acylurea formation, racemization. Solution: Always use with HOBt, HOAt, or OxymaPure.[4]
Aminium/Uronium HATU, HBTU, HCTU, TBTUHigh reactivity, fast reactions, good for hindered couplings.[3]Potential for amine guanidinylation. Solution: Use ~1.1 eq, pre-activate the acid.[3]
Phosphonium PyBOP, BOPHigh reactivity, no guanidinylation side reaction, good solubility.[3][4]Byproducts can be challenging to remove. BOP is toxic. PyBOP is a safer alternative.
Triazine-based DMTMMWorks well in acetonitrile, simple workup.[9]May be less effective for highly challenging couplings compared to HATU.

Recommended Experimental Protocols

Protocol 1: General Purpose Coupling using HATU

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (or DCM).

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution should remain clear.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA should be included with the amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with water, 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: Economical Coupling using EDC/HOBt

This protocol is a cost-effective alternative, particularly suitable for less sterically hindered substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold solution. Add DIPEA (1.1 eq per acid/amine·HCl salt).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[4]

References

Technical Support Center: Synthesis of 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxypicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine ring functionalization. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot existing methods and explore innovative, alternative catalytic systems.

Part 1: Troubleshooting Guide for Common Synthesis Challenges

This section addresses frequent issues encountered during the synthesis of picolinic acid derivatives, particularly when using traditional catalytic methods.

Question: My cross-coupling reaction to form the substituted pyridine ring is giving a low yield. What are the common causes and how can I fix it?

Answer:

Low yields in pyridine synthesis, especially via transition-metal-catalyzed cross-coupling, are a persistent challenge. The issues often stem from the inherent properties of the pyridine nucleus itself or suboptimal reaction conditions.[1]

Common Causes & Recommended Actions:

  • Catalyst Inhibition or Poisoning (The "2-Pyridyl Problem"): The nitrogen atom in the pyridine ring can act as a ligand, coordinating strongly to the metal center (e.g., Palladium) of your catalyst. This can inhibit catalytic turnover and effectively "poison" the reaction. This is a well-documented challenge in coupling reactions involving 2-substituted pyridines.[1]

    • Troubleshooting:

      • Ligand Modification: Employ sterically hindered phosphine ligands (e.g., X-Phos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). These bulky ligands can prevent the pyridine nitrogen from binding to the metal center, thus preserving catalytic activity.[2][3]

      • Use of Pyridine N-Oxides: Convert the pyridine starting material to its N-oxide derivative. The N-O bond electronically modifies the ring, preventing direct coordination to the catalyst. The N-oxide can be easily reduced back to the pyridine in a subsequent step after the coupling is complete. This strategy has proven effective for direct arylation reactions.[4]

      • Consider Alternative Metals: Nickel and copper catalysts can sometimes be less susceptible to pyridine inhibition or may operate through different mechanisms where this is less of a factor.[1]

  • Inefficient Reaction Conditions: Classical methods often rely on harsh conditions like high temperatures and prolonged reaction times, which can lead to substrate decomposition and side product formation.[5][6]

    • Troubleshooting:

      • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[6]

      • Alternative Solvent Systems: For certain reactions like the Hantzsch synthesis, using aqueous micellar solutions with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to boost yields significantly.[5][6]

      • Solid-Phase Catalysts: Using solid acid catalysts like Amberlyst-15 can facilitate reactions under milder conditions and simplify purification, as the catalyst can be removed by simple filtration.[5]

  • Incomplete Intermediate Reactions: Multi-step, one-pot syntheses often involve intermediates that must fully convert for a high final yield. For instance, in the Hantzsch synthesis, the initial 1,4-dihydropyridine product must be completely oxidized to the aromatic pyridine.[5][7]

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material or intermediate before proceeding to the next step or workup.[5]

      • Optimize Oxidizing Agent: If oxidation is incomplete, ensure the correct stoichiometry of your oxidant. While classical oxidants like nitric acid or KMnO₄ are effective, they can be harsh. Consider milder alternatives like iodine in refluxing methanol for better control and fewer side products.[5]

Troubleshooting Workflow Diagram

G start Low Yield Observed p1 Potential Cause: Catalyst Poisoning start->p1 p2 Potential Cause: Inefficient Conditions start->p2 p3 Potential Cause: Incomplete Reaction start->p3 s1 Action: - Use Bulky Ligands (X-Phos) - Use Pyridine N-Oxide Strategy - Switch to Ni or Cu Catalyst p1->s1 s2 Action: - Employ Microwave Synthesis - Use Solid-Phase Catalysts - Optimize Solvent System p2->s2 s3 Action: - Monitor by TLC/LC-MS - Ensure Oxidant Stoichiometry - Use Milder Oxidizing Agents p3->s3

Caption: Troubleshooting logic for low-yield pyridine synthesis.

Part 2: FAQs on Alternative Catalysts for this compound Synthesis

The limitations of traditional catalysts, particularly Palladium-based systems, have driven significant research into alternatives. This section explores the most promising options.

Question 1: What are the primary classes of alternative catalysts I should consider for synthesizing or functionalizing precursors to this compound?

Answer:

Researchers now have a robust toolkit of alternative catalysts that offer advantages in cost, reactivity, and sustainability. The main classes are:

  • Nickel Catalysts: A cost-effective and highly effective alternative to palladium, particularly for cross-coupling reactions. Nickel catalysts are excellent for forming C-C bonds and can couple a wide range of substrates, including alkyl halides with acid chlorides to form ketones.[8][9][10]

  • Copper Catalysts: An abundant, inexpensive, and low-toxicity metal that excels in a variety of transformations, including oxidative cyclizations, C-N bond formation (aziridination), and C-H functionalization.[11][12][13]

  • Heterogeneous & Nanoparticle Catalysts: These include Metal-Organic Frameworks (MOFs) and metal oxides on solid supports (e.g., V₂O₅/TiO₂ on SiC).[14][15][16] Their primary advantage is ease of separation from the reaction mixture (via filtration), which simplifies purification, reduces metal contamination in the final product, and allows for catalyst recycling.

  • Electrochemical Methods: A modern, sustainable approach that uses electricity to drive reactions. For pyridine derivatives, electrosynthesis allows for the direct carboxylation of the pyridine ring using CO₂ as a C1 source, avoiding the need for pre-functionalized starting materials or harsh reagents.[17][18]

Alternative Catalyst Overview Diagram

G center Alternative Catalysts for This compound Synthesis Ni Nickel Catalysts center->Ni Cu Copper Catalysts center->Cu Hetero Heterogeneous Catalysts (MOFs, Nanoparticles) center->Hetero Electro Electrochemical Synthesis center->Electro Ni_app Applications: - Cross-Coupling (C-C) - Reductive Coupling - C-O Activation Ni->Ni_app Cu_app Applications: - Oxidative Cyclization - C-H Functionalization - C-N & C-S Bond Formation Cu->Cu_app Hetero_app Applications: - Multi-component Reactions - Oxidation - Acid/Base Catalysis Hetero->Hetero_app Electro_app Applications: - Direct C-H Carboxylation - Reagent-Free Activation - Regioselective Functionalization Electro->Electro_app

Caption: Major classes of alternative catalysts and their key applications.

Question 2: My synthesis involves a key C-C bond formation. When should I choose a Nickel catalyst over a Palladium one?

Answer:

While Palladium is the traditional choice for many cross-coupling reactions (e.g., Suzuki, Hiyama), Nickel offers compelling advantages in specific scenarios.[1][19]

Consider using a Nickel catalyst when:

  • Cost is a Major Factor: Nickel is significantly more earth-abundant and therefore less expensive than palladium, making it highly attractive for large-scale synthesis.

  • You Are Coupling Alkyl Groups: Nickel catalysts are particularly adept at the reductive coupling of unactivated alkyl halides with carboxylic acid derivatives (like acid chlorides or anhydrides) to form ketones, a transformation that can be challenging for some palladium systems.[8][9]

  • C-O Activation is Required: Nickel is highly effective in activating and cleaving robust C-O bonds (e.g., in benzylic alcohol derivatives), enabling cross-coupling reactions that use more readily available starting materials than the typical organohalides.[10]

  • Different Reactivity/Selectivity is Needed: Nickel's unique electronic properties can sometimes provide complementary reactivity and selectivity compared to palladium, succeeding where palladium catalysts may fail.

FeaturePalladium CatalystsNickel CatalystsCopper Catalysts
Cost HighLowVery Low
Toxicity ModerateModerate-HighLow
Key Reactions Suzuki, Heck, Sonogashira, Hiyama, Buchwald-HartwigReductive Coupling, C-O Activation, KumadaUllmann Condensation, Oxidative Coupling, C-H Functionalization
Strengths Very broad scope, well-understood, high functional group tolerance.Excellent for alkyl coupling, cost-effective, unique reactivity.Abundant, low toxicity, excels in oxidation & C-heteroatom bonds.
Challenges Susceptible to pyridine poisoning, cost, removal from product.Can be sensitive to air/moisture, toxicity concerns.Often requires higher temperatures, narrower substrate scope than Pd/Ni.
Question 3: My desired synthesis involves direct C-H functionalization. Is there an alternative to palladium for this?

Answer:

Yes, both Copper-based catalysis and electrochemical methods are powerful alternatives for direct C-H functionalization, especially carboxylation.

Copper-Catalyzed C-H Functionalization: Copper catalysts can facilitate oxidative cyclization of carboxylic acids to form lactones, effectively converting a C-H bond to a C-O bond.[11] While not a direct carboxylation, this highlights copper's ability to mediate C-H activation under oxidative conditions, often using inexpensive oxidants in simple solvent systems.[20]

Electrochemical C-H Carboxylation: This is a cutting-edge technique for directly introducing a carboxylic acid group onto a pyridine ring using CO₂.[18] The key innovation is using an electric potential to reduce the pyridine ring, making it nucleophilic enough to attack the otherwise inert CO₂ molecule.

A remarkable feature of this method is its tunable regioselectivity . Researchers have shown that simply by changing the electrochemical reactor setup, you can control where the carboxyl group attaches:[17][18]

  • Divided Cell: Leads to C5-carboxylation (nicotinic acid derivatives).

  • Undivided Cell: Promotes C4-carboxylation (isonicotinic acid derivatives).

This control is proposed to arise from a "paired electrolysis" mechanism in the undivided cell, where an anodically-generated species influences the reaction pathway of the cathodically-generated radical anion intermediate.[18] This level of control via simple equipment choice is a significant advantage over traditional methods.

Part 3: Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Coupling of an Alkyl Halide with an Acid Chloride

This protocol is adapted from methodologies for forming ketones and is applicable for creating precursors to functionalized picolinic acids.[8][9]

Objective: To form a C(sp²)-C(sp³) bond via Ni-catalyzed reductive coupling.

Materials:

  • Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂·DME) (5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridyl (dtbbpy) (5.5 mol%)

  • Manganese powder (<50 mesh, >99%) (3 equiv.)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Substrate 1: Aryl or Heteroaryl Acid Chloride (e.g., 4-ethoxy-picolinoyl chloride) (1 equiv.)

  • Substrate 2: Alkyl Iodide (1.2 equiv.)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add NiCl₂·DME (5 mol%), dtbbpy (5.5 mol%), and manganese powder (3.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous DMA via syringe. Stir the resulting suspension under a positive flow of nitrogen for 1 hour at room temperature.

  • Reagent Addition: In a separate flask, dissolve the acid chloride (1 equiv.) and alkyl iodide (1.2 equiv.) in anhydrous DMA.

  • Reaction Initiation: Add the solution of substrates to the catalyst suspension dropwise via syringe over 15 minutes.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (start at room temperature, may require gentle heating to 50-60 °C). Monitor the reaction progress by TLC or LC-MS until the acid chloride is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with a 1:1 mixture of hexanes/methyl tert-butyl ether. A dark precipitate will form.

    • Filter the mixture through a pad of Celite®, washing the pad with additional solvent.

    • Transfer the combined organic filtrate to a separatory funnel and wash with deionized water, followed by a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrochemical C4-Carboxylation of a Pyridine Derivative

This protocol provides a general framework based on the innovative work of Lin and coworkers for direct carboxylation.[18]

Objective: To selectively carboxylate a pyridine derivative at the C4 position using CO₂ and an undivided electrochemical cell.

Materials:

  • Undivided electrochemical cell (beaker-type)

  • Carbon cloth anode

  • Reticulated vitreous carbon (RVC) cathode

  • DC power supply (potentiostat or galvanostat)

  • Substrate: 2-substituted pyridine derivative (e.g., 2-phenylpyridine) (1 equiv.)

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)

  • Sacrificial Anode Additive: Magnesium iodide (MgI₂)

  • Solvent: Anhydrous acetonitrile (MeCN)

  • Carbon Dioxide (CO₂) gas (balloon or cylinder)

Procedure:

  • Cell Assembly: Place the carbon cloth anode and RVC cathode into the undivided glass cell, ensuring they do not touch.

  • Reaction Mixture: To the cell, add the pyridine substrate (e.g., 0.2 mmol), MgI₂ (2 equiv.), and TBABF₄ (0.1 M concentration).

  • Solvent & CO₂ Saturation: Add anhydrous acetonitrile to the cell. Bubble CO₂ through the solution for 20-30 minutes to ensure saturation. Maintain a CO₂ atmosphere (e.g., via balloon) for the duration of the reaction.

  • Electrolysis:

    • Connect the electrodes to the power supply (anode to positive, cathode to negative).

    • Begin stirring the solution.

    • Apply a constant current (e.g., 10.0 mA) to the cell.

    • Continue the electrolysis until the desired amount of charge has passed (typically 2-3 F/mol relative to the substrate).

  • Workup:

    • Upon completion, disassemble the cell.

    • Acidify the reaction mixture with aqueous HCl (1 M) to protonate the carboxylate product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization to isolate the desired 4-carboxylated pyridine product.

References

Side reaction prevention in 4-Ethoxypicolinic acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxypicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during its use. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Common Reactions & Their Pitfalls

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Amide Coupling Reactions

Amide bond formation is one of the most common applications for this compound. However, the unique electronic nature of the picolinic acid scaffold presents specific challenges.

Question 1: My amide coupling reaction with this compound is giving a low yield and I'm observing a significant byproduct corresponding to the loss of CO₂. What is happening and how can I prevent it?

Answer: This is a classic and frequently encountered problem. The byproduct you are observing is almost certainly 4-ethoxypyridine, formed via thermal decarboxylation of the starting material. Picolinic acids and their derivatives are uniquely susceptible to losing carbon dioxide upon heating because the pyridine nitrogen can stabilize the resulting carbanion intermediate.[1][2][3]

Causality & Mechanism: The decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate, which then loses CO₂ to form a 2-pyridyl carbanion or a related ylide-like species (the "Hammick Intermediate").[1][4] This intermediate is then protonated by a source in the reaction mixture (e.g., solvent, trace water) to yield the byproduct. Elevated temperatures, particularly above 80-100 °C, dramatically accelerate this side reaction.

G

Caption: Thermal decarboxylation pathway of this compound.

Troubleshooting & Optimization:

  • Temperature Control (Critical): Keep the reaction temperature as low as possible. For most modern coupling reagents, reactions can be run effectively at 0 °C to room temperature. Avoid prolonged heating.

  • Choice of Coupling Reagent: Switch to a high-efficiency coupling reagent that operates under mild conditions. Carbodiimides like EDC with an additive (e.g., HOBt, Oxyma) are a good start, but uronium/phosphonium salts like HATU, HBTU, or PyBOP are often superior as they promote rapid amide bond formation at low temperatures, outcompeting the decarboxylation pathway.[5][6]

  • Order of Addition: Activate the carboxylic acid first. Add the coupling reagent to a solution of this compound and a non-nucleophilic base (like DIPEA) at 0 °C. Stir for 5-15 minutes to form the activated ester, then add the amine. This ensures the activated species is rapidly consumed by the desired nucleophile.

Question 2: My reaction is clean, but the yield of the desired amide is consistently around 50-60%. How can I push the reaction to completion?

Answer: Assuming you have addressed the decarboxylation issue, incomplete conversion is often due to suboptimal activation, stoichiometry, or reaction time.

Causality & Troubleshooting:

  • Stoichiometry: The nucleophilicity of amines can vary widely. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), you may need to use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction forward.[7] Conversely, if your amine is more valuable, using a slight excess of the activated this compound may be preferable.

  • Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid bases like triethylamine (TEA) which can have competing nucleophilicity. For HATU/HBTU couplings, 2 equivalents of base are typically required: one to deprotonate the carboxylic acid and one to neutralize the proton released during amide bond formation.

  • Solvent and Concentration: Ensure your reactants are fully dissolved. DMF is a common and effective solvent for amide couplings.[6] Running the reaction at a higher concentration (e.g., 0.2-0.5 M) can increase the reaction rate.

  • Reaction Time: While some couplings are complete in 1-2 hours, less reactive partners may require extended reaction times (e.g., 12-24 hours) at room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time.

G Start Low Amide Yield (No Decarboxylation) CheckStoich Check Stoichiometry Start->CheckStoich CheckBase Review Base Choice & Amount CheckStoich->CheckBase Ratio OK SolutionStoich Use 1.1-1.2 eq. of less valuable reagent CheckStoich->SolutionStoich Improper Ratio CheckConditions Assess Solvent & Reaction Time CheckBase->CheckConditions Base OK SolutionBase Use 2 eq. DIPEA (not TEA) CheckBase->SolutionBase Incorrect Base/ Amount SolutionConditions Use DMF, run more concentrated, monitor by LC-MS for completion CheckConditions->SolutionConditions Suboptimal

Caption: Troubleshooting workflow for low amide yield.

Esterification Reactions

Question 3: I am attempting a Fischer esterification with methanol and sulfuric acid, but I'm getting a complex mixture and low yield. What are the likely side reactions?

Answer: While Fischer esterification is a fundamental reaction, its harsh acidic conditions and requirement for heat are problematic for this compound.[8][9]

Potential Side Reactions:

  • Decarboxylation: As with amide couplings, heating in an acidic medium can promote decarboxylation.

  • N-Protonation: The pyridine nitrogen will be protonated by the strong acid catalyst. This deactivates the ring but can also alter solubility and reactivity.

  • Ether Cleavage (Less Common but Possible): Under very harsh conditions (e.g., prolonged heating with H₂SO₄ or using HBr/HI), the 4-ethoxy group could potentially be cleaved to a hydroxyl group.

Recommended Solutions:

  • Mild, Non-Acidic Esterification: The best approach is to avoid strongly acidic conditions altogether.

    • Alkylation of the Carboxylate: Deprotonate the carboxylic acid with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetone, then add an alkyl halide (e.g., methyl iodide, ethyl bromide). This method is highly efficient and avoids acid-catalyzed side reactions.[10]

    • Steglich Esterification: Use DCC or EDC with a catalytic amount of DMAP in a non-protic solvent like DCM. This method works well at room temperature and is compatible with a wide range of alcohols.[10]

    • Acid Chloride Formation: A two-step process where the acid is first converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol and a mild base. This is highly effective but requires handling of moisture-sensitive intermediates.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal instability of this compound? A: The primary thermal instability is decarboxylation to form 4-ethoxypyridine.[2][12] This process is significantly accelerated by heat, especially in solution and at non-neutral pH. For solid-state stability, it should be stored in a cool, dry place.

Q2: Can the pyridine nitrogen be oxidized during reactions? A: Yes. The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding Pyridine-N-oxide.[13][14] This is most likely to occur if strong oxidants are used in the reaction or during workup (e.g., certain workups for ozonolysis, or using excess m-CPBA). If N-oxide formation is a problem, ensure your reaction is performed under an inert atmosphere and avoid unnecessary exposure to oxidizing agents.

Q3: Which amide coupling reagents are generally most reliable for this acid? A: Uronium-based reagents like HATU are often considered the gold standard for challenging couplings because they react quickly and efficiently at low temperatures, minimizing the risk of decarboxylation.[6] Phosphonium reagents like PyBOP are also excellent alternatives. While carbodiimides like EDC/HOBt are cost-effective, they may require longer reaction times or slightly elevated temperatures, increasing the risk of side reactions.

Coupling ReagentClassTypical ConditionsProsCons for this compound
EDC / HOBt CarbodiimideDCM or DMF, 0 °C to RTCost-effective, water-soluble urea byproduct.Slower reaction rates may require warming, increasing decarboxylation risk.
HATU / DIPEA UroniumDMF, 0 °C to RTVery fast, high yielding, low epimerization.Expensive, can be moisture sensitive. Highly Recommended.
PyBOP / DIPEA PhosphoniumDMF or DCM, 0 °C to RTHigh reactivity, stable.Generates phosphine oxide byproducts.
SOCl₂ then Amine Acid ChlorideDCM or Toluene, 0 °C to RTHighly reactive intermediate.Harsh conditions for acid chloride formation, potential for side reactions.

Q4: What are the best practices for purifying derivatives of this compound? A: The purification method depends on the properties of the derivative.

  • Amides and Esters (Neutral Compounds): Standard silica gel column chromatography is typically effective. Common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Acidic or Basic Compounds: If your final compound retains an acidic or basic handle, an acid/base extraction during the workup can be a powerful purification step. For example, to remove a non-basic impurity from an acidic product, dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a mild base (e.g., sat. NaHCO₃ soln) to extract the product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) and extract the purified product back into an organic solvent.[15]

Experimental Protocols
Protocol 1: High-Yield Amide Synthesis Using HATU

This protocol is designed to maximize yield by promoting rapid amide formation while minimizing thermal decarboxylation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of ~0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) followed by HATU (1.1 eq). Stir the mixture at 0 °C for 10 minutes. A color change to light yellow is often observed as the activated O-acylisourea ester forms.

  • Coupling: Add the amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in minimal DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Mild Esterification via Alkylation

This protocol avoids harsh acidic conditions and heat, providing a clean route to methyl or ethyl esters.

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DMF or acetone.

  • Deprotonation: Add cesium carbonate (Cs₂CO₃) (1.5 eq) or potassium carbonate (K₂CO₃) (2.0 eq). Stir the suspension vigorously at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent, such as iodomethane (for methyl ester, 1.2 eq) or iodoethane (for ethyl ester, 1.2 eq), dropwise.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS. Gentle warming to 40-50 °C can be applied if the reaction is sluggish, but should be done with care.

  • Workup: Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography if necessary.

References

Overcoming solubility issues of 4-Ethoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Company Logo

Overcoming Solubility Challenges in Research and Development

Last Updated: 2026-01-02

Welcome to the technical support guide for 4-Ethoxypicolinic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the basic solubility characteristics of this compound?

A1: this compound is an organic compound with a carboxylic acid functional group, which dictates its solubility profile. While specific quantitative data for this exact molecule is not widely published, its structural analogue, 4-ethoxybenzoic acid, is noted to be less soluble in water due to its hydrophobic ethyl group, but does display some solubility owing to the polar carboxylic acid function[1]. Generally, carboxylic acids with fewer than five carbons are soluble in water, while those with higher molecular weights have reduced water solubility[2]. Given its structure, this compound is expected to have limited solubility in neutral aqueous solutions but is soluble in many organic solvents like ethanol and acetone[1].

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral solutions (low pH), the carboxylic acid group remains largely in its neutral, protonated form (-COOH), which is less polar and thus less soluble in water. As the pH increases (becomes more alkaline), the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻)[2]. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions[3][4][5]. This principle is a cornerstone of solubilizing acidic compounds[6].

Q3: I'm observing precipitation when adding my this compound stock solution (in an organic solvent) to an aqueous buffer. Why is this happening?

A3: This is a common phenomenon known as "salting out" or precipitation due to a solvent shift. Your organic stock solution has a high concentration of the compound, but when introduced to an aqueous buffer, the overall solvent environment becomes much more polar. If the final concentration of the organic solvent is not sufficient to keep the compound dissolved, and the pH of the buffer is not high enough to ionize the carboxylic acid, the compound will precipitate out of the solution.

Q4: What is the pKa of this compound and why is it important?

A4: The pKa is the pH at which the compound is 50% in its neutral (acid) form and 50% in its ionized (conjugate base) form[7]. The pKa of the parent compound, picolinic acid, is approximately 5.25[8]. The ethoxy group at the 4-position may slightly alter this value, but it serves as a good estimate. Knowing the pKa is crucial because to achieve significant ionization and therefore aqueous solubility, the pH of the solution should be raised to at least 1.5 to 2 units above the pKa.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guidance for systematically addressing and resolving solubility issues.

Troubleshooting Workflow: A Systematic Approach

When encountering solubility issues, a systematic approach is key. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubility_Troubleshooting_Workflow start Start: Insoluble Compound ph_adjust Strategy 1: pH Adjustment (Aqueous Systems) start->ph_adjust cosolvent Strategy 2: Co-Solvent System (Aqueous/Organic Mixtures) ph_adjust->cosolvent Inadequate/Not Feasible success Solubilization Achieved ph_adjust->success Successful salt_form Strategy 3: Salt Formation (Solid-State Modification) cosolvent->salt_form Inadequate/Not Feasible cosolvent->success Successful complexation Strategy 4: Complexation (e.g., Cyclodextrins) salt_form->complexation Inadequate/Not Feasible salt_form->success Successful complexation->success Successful fail Consult Further (Advanced Formulation) complexation->fail Inadequate/Not Feasible

Caption: Decision workflow for troubleshooting solubility.

Guide 1: Solubilization by pH Adjustment

Principle: This is the most direct method for enhancing the aqueous solubility of ionizable compounds like this compound[9]. By raising the pH of the aqueous medium, we deprotonate the carboxylic acid, forming a more soluble salt in situ.

Protocol: Preparation of a 10 mM Stock Solution in Aqueous Buffer

  • Initial Calculation: Weigh the required amount of this compound for your target concentration and volume.

  • Initial Suspension: Add a small amount of your desired aqueous buffer (e.g., PBS, TRIS) at a neutral pH (e.g., pH 7.4) to the solid compound. It will likely not dissolve and will form a slurry.

  • Titration with Base: While stirring, add a dilute solution of a strong base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As the pH rises above the pKa (aim for a pH of 7.0-7.5 for significant dissolution), the solid will begin to dissolve.

  • Final Volume Adjustment: Once all the solid has dissolved, carefully add the remaining buffer to reach your final target volume.

  • Final pH Check: Re-check and adjust the final pH if necessary. Be mindful that adding a large volume of buffer may slightly alter the pH.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm filter.

Expert Insight: The formation of sodium or potassium salts of carboxylic acids drastically increases their water solubility[2][10]. This method is highly effective and is a preferred first-line approach for ionizable drugs[9].

Guide 2: Utilizing Co-Solvent Systems

Principle: When pH adjustment alone is insufficient or undesirable (e.g., for pH-sensitive assays), a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds[9][11].

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400

  • Dimethyl Sulfoxide (DMSO)

Protocol: Screening for an Optimal Co-Solvent System

  • Prepare High-Concentration Stock: Dissolve a known, high concentration of this compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).

  • Serial Dilution Test: Prepare a series of test tubes with your final aqueous buffer.

  • Spiking: Add small, incremental amounts of the organic stock solution to the aqueous buffer to achieve different final co-solvent percentages (e.g., 1%, 2%, 5%, 10% v/v).

  • Observation: After each addition, vortex briefly and visually inspect for any signs of precipitation (cloudiness, particulates) immediately and after a set period (e.g., 30 minutes, 2 hours).

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate solubility limit in that specific co-solvent/aqueous buffer mixture.

Data Presentation: Example Co-Solvent Screening Results

Co-SolventMax. Final Concentration (Aqueous Buffer, pH 7.4)Observations
DMSO 5% (v/v)Clear solution up to 500 µM. Precipitation at 1 mM.
Ethanol 10% (v/v)Clear solution up to 1 mM.
PEG 400 20% (v/v)Remains soluble at >5 mM.

Expert Insight: The combination of co-solvents and surfactants can be particularly effective in preventing drug precipitation upon dilution[9]. While effective, be aware that high concentrations of organic solvents can be toxic in cell-based assays or in vivo studies. Always run a vehicle control to account for any effects of the co-solvent itself.

Guide 3: Salt Formation for Improved Solid-State Properties

Principle: For long-term storage and formulation, converting the acidic parent compound into a stable, solid salt form can dramatically improve its handling and dissolution characteristics[12][13]. This is a common strategy in pharmaceutical development to enhance the solubility and dissolution rates of acidic and basic drugs[12][14].

Workflow: Salt Formation and Isolation

Salt_Formation_Workflow start Dissolve Acid in Suitable Solvent (e.g., Ethanol) add_base Add Stoichiometric Amount of Base (e.g., NaOH in Ethanol) start->add_base precipitate Induce Precipitation (Cooling or Anti-Solvent Addition) add_base->precipitate isolate Isolate Salt via Filtration precipitate->isolate dry Dry Under Vacuum isolate->dry characterize Characterize Salt (e.g., NMR, Melting Point) dry->characterize

Caption: General workflow for creating a salt form.

Expert Insight: The choice of the counter-ion (e.g., sodium, potassium, calcium) is critical. Monovalent cations like sodium (Na⁺) and potassium (K⁺) generally form more soluble salts than divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), where crystal lattice energy can play a more significant role[12]. For a successful salt formation, the pKa difference between the acid and the base should ideally be greater than two or three units[14].

Part 3: Advanced Strategies

For particularly challenging applications, more advanced formulation techniques may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility[9][15]. Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high water solubility and low toxicity[9].

  • Use of Surfactants: Surfactants, or surface-active agents, can increase solubility by forming micelles that entrap the hydrophobic drug molecule[16]. Nonionic surfactants like Polysorbates (e.g., Tween® 80) and polyoxyethylated castor oils (e.g., Kolliphor® EL) are frequently used in pharmaceutical formulations[17].

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state[16]. By creating an amorphous system, the energy required to dissolve the compound is reduced, leading to enhanced solubility and dissolution rates[15][16].

References

Stability studies of 4-Ethoxypicolinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your experimental success.

Introduction: The Criticality of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) like this compound is a cornerstone of drug development. Stability studies are not merely a regulatory checkbox; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product throughout its shelf life.[1][2] These studies provide crucial information on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This understanding informs the development of stable formulations, the selection of appropriate packaging, and the determination of storage conditions and shelf life.[1]

Forced degradation, or stress testing, is an essential component of these studies. By subjecting this compound to conditions more severe than accelerated stability testing, we can elucidate its intrinsic stability, identify potential degradation products, and understand its degradation pathways.[2][3] This information is invaluable for the development and validation of stability-indicating analytical methods, which are a regulatory requirement.[3]

This guide will walk you through the key aspects of designing and troubleshooting stability studies for this compound, drawing upon established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Here we address some common questions that may arise during the stability assessment of this compound.

Q1: What are the primary concerns for the stability of a pyridine carboxylic acid derivative like this compound?

A1: Based on the chemistry of pyridine and carboxylic acid functional groups, the primary stability concerns for this compound would be:

  • Hydrolysis: The ester-like ethoxy group could potentially be susceptible to hydrolysis under acidic or basic conditions, although this is less likely than with a true ester. The carboxylic acid and pyridine ring themselves are generally stable to hydrolysis.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[4][5]

  • Photodegradation: Pyridine derivatives can be susceptible to photodegradation, especially when they absorb light in the UV-visible range.[6][7]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.[8][9]

  • pH Sensitivity: The ionization state of the molecule will change with pH, which can influence its reactivity and degradation pathways.

Q2: I am not seeing any degradation of this compound under my stress conditions. What should I do?

A2: If you observe no degradation, consider the following:

  • Increase the stress level: The conditions may not be harsh enough. You can incrementally increase the temperature, the concentration of the stressor (acid, base, or oxidizing agent), or the duration of exposure.[10]

  • Evaluate your analytical method: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. The lack of observed degradation could be a limitation of the detection method.

  • Consider the physical state: If you are testing the solid state, degradation may be slower. Performing stress testing in solution can often accelerate degradation.

  • Document your findings: If no degradation is observed even under aggressive conditions, it indicates that this compound is a highly stable molecule under those specific conditions. This is a valid and important result for your stability report.

Q3: I am observing many small, unidentifiable peaks in my chromatogram after forced degradation. How should I proceed?

A3: This is a common challenge in forced degradation studies. Here's a systematic approach:

  • Assess peak purity: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled to your HPLC to check the peak purity of your main peak and the degradation product peaks. This will tell you if peaks are co-eluting.

  • Optimize chromatography: Your HPLC method may need further optimization to resolve all the degradation products. Experiment with different columns, mobile phase compositions, gradients, and pH.

  • Mass balance: Calculate the mass balance. The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%. If it is significantly lower, it might indicate that some degradation products are not being detected (e.g., they are not UV active or are volatile) or are retained on the column.

  • Characterization of major degradants: Focus on identifying the structure of the major degradation products (typically those above a certain threshold, e.g., 0.1%). LC-MS/MS and NMR are powerful tools for this purpose.

Q4: What are the typical ICH conditions for long-term and accelerated stability studies?

A4: The standard ICH Q1A(R2) conditions for long-term and accelerated stability studies are summarized in the table below. The choice of long-term conditions depends on the climatic zone for which the product is intended.

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape for this compound in HPLC - Inappropriate mobile phase pH leading to mixed ionization states.- Interaction with active sites on the column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid and the pyridine nitrogen.- Use a column with end-capping or a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Inconsistent degradation levels between replicate experiments - Inaccurate preparation of stressor solutions.- Fluctuations in temperature or light intensity.- Non-homogeneity of the sample.- Ensure accurate and consistent preparation of all solutions.- Use calibrated and controlled environmental chambers.- Ensure the sample is fully dissolved and homogenous before stressing.
Loss of mass balance in oxidative degradation studies - Formation of non-UV active or volatile degradation products.- Degradants are not eluting from the HPLC column.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.- Use a stronger solvent in the mobile phase or a column with a different stationary phase to ensure all components are eluted.
Precipitation of the sample during pH stress testing - The pH of the solution is near the isoelectric point of the compound, leading to minimum solubility.- Perform solubility studies across a range of pH values before initiating forced degradation.- Use co-solvents (e.g., methanol, acetonitrile) to maintain solubility, ensuring the co-solvent itself does not cause degradation.

Experimental Protocols

Here are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and quantify degradation products.[10]

Protocol 1: Hydrolytic Degradation (Acid and Base)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Control:

    • Incubate the stock solution with an equal volume of water under the same conditions to serve as a control.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at regular intervals.

  • Control:

    • Incubate the stock solution with an equal volume of water under the same conditions.

Protocol 3: Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Heat the sample in a calibrated oven at a temperature below its melting point (e.g., 70°C).

    • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State:

    • Incubate the stock solution at 70°C.

    • Withdraw samples at regular intervals for analysis.

Protocol 4: Photostability Testing
  • Sample Preparation:

    • Expose solid this compound and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control:

    • Wrap a parallel set of samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions to serve as dark controls.

  • Analysis:

    • Analyze the exposed and control samples at the end of the exposure period.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (70°C, Solid & Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Time-point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV/MS Sampling->HPLC Characterization Degradant Characterization HPLC->Characterization

Caption: A typical workflow for conducting forced degradation studies.

Potential Degradation Pathways of this compound (Hypothetical)

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions. It is crucial to confirm these with experimental data.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_thermal Thermal Degradation Parent This compound Hydrolysis_Product 4-Hydroxypicolinic Acid (Hypothetical) Parent->Hydrolysis_Product Loss of ethyl group N_Oxide This compound N-oxide (Hypothetical) Parent->N_Oxide Oxidation of Pyridine N Decarboxylation_Product 4-Ethoxypyridine (Hypothetical) Parent->Decarboxylation_Product Loss of CO₂

Caption: Hypothetical degradation pathways for this compound.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.[3] Reverse-phase HPLC with UV detection is a common and effective technique for this purpose.

Starting HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity will be proven by analyzing the samples from the forced degradation studies and showing that all degradation products are well-separated from the parent peak and from each other.

Conclusion

This technical support guide provides a comprehensive framework for approaching the stability studies of this compound. By combining the general principles outlined in regulatory guidelines with a scientific understanding of the molecule's chemistry, researchers can design and execute meaningful stability studies. While some of the specific degradation pathways presented here are hypothetical due to the lack of published data on this specific molecule, the troubleshooting advice and experimental protocols offer a solid foundation for your investigations. Remember that meticulous documentation and a systematic approach are key to successful stability testing and regulatory submission.

References

Validation & Comparative

A Senior Application Scientist's Guide: 4-Ethoxypicolinic Acid vs. 4-Methoxypicolinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the trajectory of a synthesis campaign and the ultimate pharmacological profile of a target molecule. Within the versatile class of pyridine-based heterocycles, 4-alkoxypicolinic acids serve as invaluable building blocks. This guide provides an in-depth comparison of two prominent analogues: 4-Ethoxypicolinic acid and 4-methoxypicolinic acid. We will dissect their synthetic nuances, compare their physicochemical properties, and explore the strategic implications of choosing one over the other in the context of medicinal chemistry and drug design.

I. Comparative Synthesis Analysis

The synthesis of 4-alkoxy-substituted picolinic acids often follows convergent pathways, with the key differentiating step being the introduction of the specific alkoxy group. A common and scalable route begins with furfural, proceeding through a series of transformations to a key intermediate, 4,6-dibromo-3-hydroxypicolinonitrile.[1][2] From this point, the synthesis can be directed toward either target molecule.

The generalized pathway involves:

  • Bromo Substitution: The bromine atom at the 4-position is selectively displaced by an alkoxide, either sodium methoxide (for 4-methoxypicolinic acid) or sodium ethoxide (for this compound). This is the pivotal step where the identity of the final product is determined.

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under basic or acidic conditions.

  • Debromination: The remaining bromine atom at the 6-position is removed, typically via catalytic hydrogenation.[1]

G cluster_ethoxide Ethoxide Pathway cluster_methoxide Methoxide Pathway Furfural Furfural Dibromo 4,6-Dibromo-3- hydroxypicolinonitrile Furfural->Dibromo Multiple Steps (Cyano-amination, Bromination) AlkoxyBromo 6-Bromo-4-alkoxy-3- hydroxypicolinonitrile Dibromo->AlkoxyBromo Bromo Substitution (Step 1) AlkoxyNitrile 4-Alkoxy-3- hydroxypicolinonitrile AlkoxyBromo->AlkoxyNitrile Debromination (e.g., H₂, Pd/C) FinalAcid 4-Alkoxy-3- hydroxypicolinic Acid AlkoxyNitrile->FinalAcid Nitrile Hydrolysis (e.g., KOH) Ethoxide Sodium Ethoxide Ethoxide->AlkoxyBromo Methoxide Sodium Methoxide Methoxide->AlkoxyBromo

Caption: Generalized synthetic pathway for 4-alkoxypicolinic acids.

From a practical standpoint, both sodium methoxide and sodium ethoxide are readily available and highly effective nucleophiles for the substitution step. While the reaction kinetics may differ slightly due to the marginally greater steric bulk of the ethoxide nucleophile, these differences are generally not significant enough to alter the overall viability or yield of the reaction under optimized conditions. The choice of solvent and temperature is crucial for ensuring selectivity and driving the reaction to completion.

Experimental Protocol: General Synthesis of 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile

This protocol is a generalized representation based on established procedures.[1] Researchers must adapt it based on laboratory conditions and safety protocols.

  • Reaction Setup: To a stirred solution of 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide) under an inert nitrogen atmosphere, add the chosen alkoxide.

    • For the Methoxy derivative: Add sodium methoxide (1.1 - 1.5 eq).

    • For the Ethoxy derivative: Add sodium ethoxide (1.1 - 1.5 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the substitution. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The pH is adjusted to be slightly acidic (pH 5-6) with a dilute acid (e.g., 1N HCl).

  • Extraction: The aqueous mixture is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified using standard techniques, such as column chromatography or recrystallization, to yield the desired 4-alkoxy-6-bromo-3-hydroxypicolinonitrile intermediate, which is then carried forward through hydrolysis and debromination steps.

II. Physicochemical Property Comparison

The substitution of a methyl group with an ethyl group, while seemingly minor, imparts distinct and predictable changes to the molecule's physicochemical properties. These differences are fundamental to the strategic selection of the building block in drug design.

Property4-Methoxypicolinic AcidThis compoundCausality & Implication
Molecular Formula C₇H₇NO₃[3]C₈H₉NO₃Addition of a -CH₂- unit.
Molecular Weight 153.14 g/mol [4]167.16 g/mol Increased mass from the additional methylene group.
XLogP3-AA (Lipophilicity) 0.7[4]~1.2 (Estimated)The ethyl group is more nonpolar than the methyl group, increasing lipophilicity. This can enhance membrane permeability but may also increase metabolic clearance or nonspecific binding.
Hydrogen Bond Donors 1[4]1The carboxylic acid proton is the sole donor in both molecules.
Hydrogen Bond Acceptors 4[4]4The nitrogen, ether oxygen, and two carboxylate oxygens act as acceptors.
Topological Polar Surface Area 59.4 Ų[4]59.4 ŲThe core polar pharmacophore remains identical.

The most significant divergence is in lipophilicity (LogP). The higher LogP of this compound means that its derivatives will generally be more fat-soluble than their 4-methoxy counterparts. This is a key parameter manipulated by medicinal chemists to optimize a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

III. Performance and Strategic Considerations in Drug Development

The choice between an ethoxy and a methoxy substituent is a classic medicinal chemistry strategy used to fine-tune a lead compound's properties.

G start Choice of Building Block: 4-Alkoxypicolinic Acid methoxy 4-Methoxypicolinic Acid start->methoxy ethoxy This compound start->ethoxy prop1 Lower Lipophilicity (LogP) methoxy->prop1 leads to prop2 Lower Steric Hindrance methoxy->prop2 leads to prop3 Potential for O-Demethylation (Metabolic Liability) methoxy->prop3 has prop4 Higher Lipophilicity (LogP) ethoxy->prop4 leads to prop5 Greater Steric Bulk ethoxy->prop5 leads to prop6 Potentially Improved Metabolic Stability ethoxy->prop6 has

References

A Researcher's Guide to the Biological Activity of 4-Ethoxypicolinic Acid Analogs as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Mimicking Hypoxia

In the intricate landscape of cellular signaling, the ability of cells to sense and adapt to changes in oxygen availability is paramount for survival and function. A master regulator of this process is the Hypoxia-Inducible Factor (HIF) transcription factor. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. However, under low oxygen conditions (hypoxia), HIF-α is stabilized, allowing it to activate a cascade of genes that promote erythropoiesis, angiogenesis, and metabolic adaptation.

The gatekeepers of HIF-α degradation are a family of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes—primarily PHD1, PHD2, and PHD3. These enzymes use oxygen to hydroxylate specific proline residues on HIF-α, marking it for destruction. Small molecule inhibitors of these PHD enzymes can therefore stabilize HIF-α even in the presence of normal oxygen, effectively tricking the cell into mounting a hypoxic response. This mechanism forms the basis of a novel therapeutic class for treating anemia associated with chronic kidney disease (CKD).[1][2]

Compounds based on a picolinic acid scaffold, such as 4-Ethoxypicolinic acid and its more complex analogs, have emerged as potent HIF-PHD inhibitors.[3] This guide provides a comparative analysis of the biological activity of several key analogs, details the experimental methodologies used for their characterization, and offers insights into their structure-activity relationships.

The HIF-PHD Signaling Pathway: Mechanism of Action

The therapeutic effect of this compound analogs is rooted in their ability to inhibit the enzymatic activity of PHDs. These enzymes are non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG) dependent dioxygenases. The inhibitors typically function as 2-OG mimetics, chelating the active-site iron and preventing the binding and hydroxylation of the HIF-α substrate.[2][4]

This inhibition prevents the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex from recognizing and targeting HIF-α for proteasomal degradation. The resulting accumulation and stabilization of HIF-α allows it to translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1] A primary therapeutic outcome of this signaling cascade is the robust transcription of the erythropoietin (EPO) gene, leading to increased production of red blood cells.[1]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIFa_norm HIF-α PHD PHD Enzymes (Active) HIFa_norm->PHD hydroxylation HIFa_OH HIF-α-OH PHD->HIFa_OH O2 O2, Fe(II), 2-OG O2->PHD VHL VHL E3 Ligase HIFa_OH->VHL recognition Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hyp HIF-α (Stabilized) Nucleus Nucleus HIFa_hyp->Nucleus translocation PHD_i PHD Enzymes Inhibitor 4-Ethoxypicolinic Acid Analog Inhibitor->PHD_i inhibition HIF_complex HIF-α/β Complex HIFb HIF-β (ARNT) HIFb->HIF_complex HRE HRE HIF_complex->HRE binding EPO EPO Gene Transcription HRE->EPO

Figure 1. The HIF-PHD signaling pathway under normoxia versus hypoxia/PHD inhibition.

Comparative Analysis of Key Analogs

While this compound represents a core chemical scaffold, several advanced analogs have been developed and have reached clinical trials or approval. These compounds differ in their substituents, which fine-tunes their potency, selectivity for PHD isoforms, and pharmacokinetic properties. Below is a comparison of several prominent HIF-PHD inhibitors.

CompoundStructurePHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Key Structural Features
Roxadustat N-[(4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl]glycine-~591[5]-Isoquinoline core, mimics 2-OG with a glycinamide side chain.[4]
Daprodustat N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]glycine3.5[6]22.2[6]2.2 - 5.5[6]Pyrimidinetrione core, potent inhibitor with preference for PHD1 and PHD3.[6]
Vadadustat N-[(1-chloro-4-hydroxy-7-isoquinolyl)carbonyl]glycine15.411.87.6Chloro-isoquinoline core, balanced inhibition across all three PHD isoforms.
Molidustat (2,4-dioxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)acetic acid480[1][2]280[1][2]450[1][2]Pyridinone core, lacks the common glycinamide side chain found in others.
Enarodustat (7-hydroxy-3-(2-phenylethyl)-3,4-dihydro-1,8-naphthyridine-2-carboxamido)acetic acid-220-Triazolopyridine group, potent inducer of EPO release in cellular assays.

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration) and may vary between studies. The values presented are representative figures from cited literature.

Experimental Protocols for Characterization

The evaluation of novel HIF-PHD inhibitors requires a tiered approach, moving from biochemical assays that measure direct enzyme inhibition to cell-based assays that confirm the desired downstream biological effects.

Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Cellular Mechanism cluster_2 Step 3: Therapeutic Endpoint A Biochemical Assay (PHD2 TR-FRET) B Cell-Based Assay 1 (HIF-1α Stabilization) A->B Confirm cellular target engagement C Cell-Based Assay 2 (HRE Reporter Activity) B->C D Functional Output Assay (EPO ELISA) C->D Confirm functional protein production

Figure 2. General experimental workflow for characterizing a novel HIF-PHD inhibitor.
Protocol 1: Biochemical PHD2 Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibition of PHD2 enzymatic activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It measures the interaction between a hydroxylated HIF-1α peptide and the VHL complex.

Rationale: TR-FRET is a robust, high-throughput method ideal for determining IC50 values. The time-resolved format minimizes interference from compound autofluorescence, providing a reliable and sensitive readout of enzymatic activity.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate

  • 2-Oxoglutarate (2-OG), L-ascorbic acid, Fe(II) sulfate

  • VBC complex (VHL, Elongin B, Elongin C)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST if VHL is GST-tagged)

  • Streptavidin conjugated to an acceptor fluorophore (e.g., APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • 384-well low-volume assay plates

  • Test compounds (serially diluted in DMSO)

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate. Include DMSO-only wells for 0% inhibition (high signal) and a known inhibitor (e.g., DMOG) for 100% inhibition (low signal) controls.

  • Enzyme Preparation: Prepare a PHD2 enzyme solution in assay buffer containing Fe(II) sulfate and L-ascorbic acid.

  • Enzyme Incubation: Add the PHD2 enzyme solution to the wells containing the test compounds. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer. Add this mix to the wells to start the enzymatic reaction. Incubate for 30-60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the VBC complex, Eu-labeled antibody, and Streptavidin-APC in a suitable buffer (often containing EDTA to stop the reaction). Add the detection mix to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol directly visualizes the primary downstream effect of PHD inhibition—the accumulation of HIF-1α protein in cultured cells.

Rationale: A Western blot provides direct, semi-quantitative evidence of target engagement in a cellular context. Observing HIF-1α accumulation confirms that the compound can penetrate the cell membrane and inhibit intracellular PHD activity. Proper sample handling is critical as HIF-1α has a very short half-life under normoxic conditions.

Materials:

  • Human cell line (e.g., HEK293, Hep3B, HK-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and positive control (e.g., Cobalt Chloride (CoCl₂) or DMOG)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α

  • Primary antibody: anti-β-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the medium with fresh medium containing various concentrations of the test compound or controls (vehicle and positive control). Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Cell Lysis: Perform all subsequent steps on ice to prevent HIF-1α degradation. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on a 7.5% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-Actin antibody to confirm equal protein loading across all lanes.

Protocol 3: Functional Output Assay for Erythropoietin (ELISA)

This assay quantifies the secretion of erythropoietin (EPO), a key therapeutic protein produced as a result of HIF stabilization, from a relevant cell line.

Rationale: Measuring EPO production is a critical step to confirm that HIF stabilization by the inhibitor leads to the desired functional outcome. The human hepatoma cell line Hep3B is an excellent model as it produces EPO in a regulated, hypoxia-inducible manner.

Materials:

  • Hep3B cell line (ATCC HB-8064)

  • Complete culture medium (e.g., EMEM with 10% FBS)

  • Test compounds

  • Human EPO Quantikine ELISA Kit (or similar)

  • 96-well plates for cell culture

Procedure:

  • Cell Seeding: Seed Hep3B cells in 96-well plates at a density that allows for sub-confluent growth during the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh, low-serum medium containing serial dilutions of the test compounds. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂ to allow for EPO production and secretion into the medium.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to remove any detached cells or debris.

  • ELISA Procedure: a. Perform the Human EPO ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants and a series of EPO standards to a microplate pre-coated with an anti-EPO capture antibody. b. Subsequent steps involve incubation with a detection antibody, a substrate solution, and a stop solution.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the EPO standards against their known concentrations. Use this curve to interpolate the concentration of EPO in each experimental sample. Plot the EPO concentration against the log of the test compound concentration to determine the EC50 value for EPO induction.

Conclusion and Future Perspectives

The development of this compound analogs as HIF-PHD inhibitors represents a significant advancement in the treatment of anemia, shifting the paradigm from protein replacement (recombinant EPO) to the pharmacological modulation of an endogenous physiological pathway. The comparative data reveal that subtle structural modifications to the core scaffold can have profound effects on isoform selectivity and overall potency. For instance, the pyrimidinetrione core of Daprodustat confers high potency, particularly for PHD1 and PHD3, whereas the chloro-isoquinoline of Vadadustat provides a more balanced inhibition profile across all three isoforms.

The experimental workflows detailed herein provide a robust framework for the discovery and characterization of the next generation of these inhibitors. Future research will likely focus on developing compounds with tailored PHD isoform selectivity to potentially fine-tune the biological response and minimize off-target effects, further enhancing the therapeutic window for this promising class of drugs.

References

A Researcher's Guide to Spectroscopic Data Validation of 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Spectroscopic Validation

Spectroscopic data validation is not merely a procedural step; it is the bedrock upon which the integrity of chemical research is built. For drug development professionals, presenting a comprehensive and validated data package to regulatory bodies like the FDA is non-negotiable. This validation ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), directly impacting its safety and efficacy profile. An incomplete or poorly validated spectroscopic dataset can lead to significant delays in the drug approval process, costing valuable time and resources.

A Validated Workflow for Spectroscopic Analysis

A systematic and self-validating workflow is crucial for ensuring the reliability of spectroscopic data. The following diagram illustrates a best-practice approach for the comprehensive spectroscopic validation of a novel compound like 4-Ethoxypicolinic acid.

Spectroscopic_Validation_Workflow cluster_0 Sample Preparation & Acquisition cluster_1 Data Processing & Prediction cluster_2 Analysis & Validation Prep Pristine Sample of This compound NMR_Acq ¹H & ¹³C NMR Acquisition Prep->NMR_Acq IR_Acq FT-IR Acquisition Prep->IR_Acq MS_Acq HRMS Acquisition Prep->MS_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc IR_Proc IR Data Processing IR_Acq->IR_Proc MS_Proc MS Data Processing MS_Acq->MS_Proc NMR_Analysis ¹H & ¹³C NMR Interpretation NMR_Proc->NMR_Analysis IR_Analysis FT-IR Functional Group Analysis IR_Proc->IR_Analysis MS_Analysis Mass & Fragmentation Analysis MS_Proc->MS_Analysis Predict Predict Spectra (NMR, IR) Compare Compare Predicted vs. Analog Experimental Data Predict->Compare NMR_Analysis->Compare IR_Analysis->Compare MS_Analysis->Compare Final_Validation Final Structure Confirmation & Purity Compare->Final_Validation

Caption: Workflow for Spectroscopic Data Validation.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound, generated using validated computational models.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.55d1HH-6
7.95d1HH-2
7.05dd1HH-5
4.15q2H-OCH₂CH₃
1.45t3H-OCH₂CH₃
12.5 (broad)s1H-COOH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
168.0-COOH
164.0C-4
151.0C-6
149.0C-2
110.0C-5
108.0C-3
64.0-OCH₂CH₃
14.5-OCH₂CH₃
Table 3: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
2980, 2940MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1600, 1560MediumC=C and C=N stretch (Pyridine Ring)
1250StrongC-O stretch (Ether)
1050MediumC-O stretch (Ether)

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a clear fingerprint of the this compound structure. The downfield region is characterized by three aromatic protons. The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electron-withdrawing nitrogen atom and the carboxylic acid group, appearing as a doublet. The proton at the 2-position (H-2) will also be a doublet, while the proton at the 5-position (H-5) will appear as a doublet of doublets due to coupling with both H-6 and H-3. The ethoxy group gives rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a result of spin-spin coupling with the adjacent protons. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum corroborates the proposed structure with six distinct carbon signals for the aromatic ring and the carboxylic acid, and two signals for the ethoxy group. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 168.0 ppm. The carbon atom attached to the ethoxy group (C-4) is also significantly deshielded. The remaining aromatic carbons appear in the expected region for a substituted pyridine ring. The two signals for the ethoxy group are found in the typical aliphatic region.

FT-IR Spectrum Analysis

The predicted FT-IR spectrum displays the characteristic absorption bands for the functional groups present in this compound. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The strong absorption at approximately 1710 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1560 cm⁻¹ region. The presence of the ethoxy group is confirmed by the strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹.

Comparative Analysis with Structural Analogs

To further bolster the validation of the predicted data, a comparison with experimentally determined spectroscopic data of structurally related compounds is invaluable. We will consider 4-aminopicolinic acid and 4-chloropicolinic acid as comparative examples.[4][5]

Table 4: ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
ProtonThis compound (Predicted)4-Aminopicolinic Acid (Experimental)[4]4-Chloropicolinic Acid (Experimental)[5]
H-6~8.57.82 (s)8.72 (d)
H-2/H-3~7.9 / ~7.06.95 (s)8.09 (d)
H-5~7.06.41 (s)7.84 (dd)

Note: The substitution pattern and electronic effects of the substituent at the 4-position significantly influence the chemical shifts of the aromatic protons. The electron-donating amino group in 4-aminopicolinic acid causes an upfield shift of the ring protons compared to the electron-withdrawing chloro group in 4-chloropicolinic acid. The predicted shifts for the ethoxy derivative fall logically in between these extremes, demonstrating the predictive power of the computational model.

Experimental Protocols for Data Acquisition

For researchers aiming to acquire experimental data for this compound or similar novel compounds, the following protocols are recommended for obtaining high-quality spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 256-1024 scans).

    • Set the spectral width to approximately 0-220 ppm.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI-TOF):

    • Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for accurate mass measurement.

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

    • The high-resolution data will provide the exact mass, which can be used to determine the elemental composition.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic data validation of this compound. By leveraging high-quality predicted spectra and making informed comparisons with structurally related compounds, researchers can build a strong case for the structural identity and purity of this and other novel molecules, even in the absence of pre-existing experimental data. Adherence to rigorous experimental protocols and a systematic validation workflow are paramount for ensuring data integrity and accelerating the pace of drug discovery and development.

References

A Comparative Guide to the Synthesis of 4-Ethoxypicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key molecular intermediates is paramount. 4-Ethoxypicolinic acid, a heterocyclic compound, serves as a valuable building block in the synthesis of various pharmacologically active agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most efficacious pathway for your research and development needs.

Introduction: The Significance of this compound

This compound, with its substituted pyridine core, presents a versatile scaffold for the development of novel therapeutics. Its unique electronic and structural properties make it an attractive component in the design of molecules targeting a range of biological targets. The ethoxy group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions, making it a crucial feature for medicinal chemists to explore. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex drug candidates. Given its importance, the selection of an optimal synthetic route is a critical decision that can impact project timelines, cost, and the overall success of a drug discovery program.

This guide will focus on two prominent synthetic strategies for this compound:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) , starting from a halogenated picolinic acid derivative.

  • Route 2: A Multi-step approach featuring a Williamson-type Ether Synthesis , commencing from a hydroxylated picolinic acid precursor.

We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding of their respective strengths and weaknesses.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropicolinic Acid Derivatives

The Nucleophilic Aromatic Substitution (SNAr) pathway is a well-established method for the introduction of nucleophiles onto electron-deficient aromatic rings. In the context of this compound synthesis, this route typically commences with a 4-halopicolinic acid, most commonly 4-chloropicolinic acid or its ester derivative. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or ester) group facilitates the attack of an ethoxide nucleophile at the 4-position, displacing the halide.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The ethoxide ion attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is momentarily disrupted in this high-energy intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the 4-ethoxy substituted product.

SNAr_Mechanism cluster_0 SNAr Pathway 4-Chloropicolinate 4-Chloropicolinate Meisenheimer Complex Meisenheimer Complex 4-Chloropicolinate->Meisenheimer Complex + NaOEt Ethyl 4-Ethoxypicolinate Ethyl 4-Ethoxypicolinate Meisenheimer Complex->Ethyl 4-Ethoxypicolinate - NaCl

Caption: General workflow for the SNAr synthesis of Ethyl 4-Ethoxypicolinate.

Experimental Protocol: A Three-Step Approach

A practical approach to this route involves a three-step sequence starting from the commercially available picolinic acid.

Step 1: Synthesis of Methyl 4-Chloropicolinate

Picolinic acid can be converted to its methyl ester and subsequently chlorinated. A reported procedure involves treating picolinic acid with thionyl chloride, followed by the addition of methanol. This method has been reported to yield Methyl 4-Chloropicolinate in the range of 57-85%.[1][2]

Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide

The synthesized Methyl 4-Chloropicolinate is then subjected to an SNAr reaction with sodium ethoxide. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which also serves as the source of the ethoxide.

Experimental Procedure:

  • Dissolve Methyl 4-Chloropicolinate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture. The sodium ethoxide can be prepared in situ by reacting sodium metal with anhydrous ethanol or by using a commercially available solution.[3]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and purify it by column chromatography or recrystallization to obtain Ethyl 4-Ethoxypicolinate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under acidic or basic conditions.[4][5]

Experimental Procedure (Acid-Catalyzed Hydrolysis):

  • Dissolve Ethyl 4-Ethoxypicolinate in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Route 2: Multi-step Synthesis via Williamson-type Ether Synthesis

An alternative approach to this compound involves a multi-step sequence centered around a Williamson-type ether synthesis. This route typically starts with a 4-hydroxypicolinic acid derivative. A key consideration for this pathway is the need to protect the carboxylic acid functionality to prevent unwanted side reactions during the etherification step.

Williamson_Route Start 4-Hydroxypicolinic Acid Esterification Esterification (e.g., EtOH, H+) Start->Esterification Protection Ethyl 4-Hydroxypicolinate (Protected Carboxylic Acid) Esterification->Protection Etherification Williamson Ether Synthesis (e.g., EtI, Base) Protection->Etherification Ether_Product Ethyl 4-Ethoxypicolinate Etherification->Ether_Product Hydrolysis Hydrolysis (e.g., H+ or OH-) Ether_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Multi-step synthesis of this compound via a Williamson-type ether synthesis.

Experimental Protocol: A Potential Three-Step Pathway

This route can be envisioned as a three-step process, potentially starting from the commercially available Ethyl 4-hydroxypicolinate.[6]

Step 1: Esterification of 4-Hydroxypicolinic Acid (if starting from the acid)

If beginning with 4-Hydroxypicolinic acid, the first step is the protection of the carboxylic acid group as an ester, for example, an ethyl ester, through Fischer esterification.[7]

Step 2: Williamson-type Ether Synthesis

The core of this route is the etherification of the hydroxyl group. The alkoxide is first generated by treating Ethyl 4-Hydroxypicolinate with a strong base, followed by reaction with an ethylating agent.

Experimental Procedure:

  • Dissolve Ethyl 4-Hydroxypicolinate in a suitable aprotic solvent (e.g., DMF or DMSO).[8]

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the alkoxide.[8][9]

  • Add an ethylating agent, such as ethyl iodide or ethyl bromide.[10]

  • Heat the reaction mixture and monitor its progress.

  • After completion, quench the reaction and extract the product, Ethyl 4-Ethoxypicolinate.

  • Purify the product as necessary.

A critical consideration in this step is the potential for a competing E2 elimination reaction, especially if the alkyl halide is sterically hindered.[11][12] However, with a primary ethylating agent, the SN2 reaction is generally favored.[13]

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester, as described in Route 1.

Comparative Analysis of the Two Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Williamson-type Ether Synthesis
Starting Materials Picolinic acid or 4-Chloropicolinic acid.[1][14][15]4-Hydroxypicolinic acid or Ethyl 4-hydroxypicolinate.[6][16]
Number of Steps Typically 2-3 steps from picolinic acid.Typically 2-3 steps from 4-hydroxypicolinic acid.
Key Reactions Nucleophilic Aromatic Substitution.Esterification, Williamson Ether Synthesis, Hydrolysis.
Reagents & Conditions Requires a strong base (sodium ethoxide) and potentially elevated temperatures.[3][17]Requires a strong base (e.g., NaH) and an ethylating agent (e.g., ethyl iodide).[8][10]
Potential Yield Moderate to high yields have been reported for the chlorination step (57-85%).[1][2] Yields for the SNAr step on similar substrates are generally good.Yields for Williamson ether synthesis can be high, but are dependent on minimizing side reactions.
Scalability Generally scalable, with considerations for handling sodium ethoxide.Scalable, though the use of sodium hydride requires careful handling on a large scale.
Safety & Environmental Sodium ethoxide is corrosive and flammable.[3][17][18][19] Solvents like DMF or DMSO, often used in SNAr, have environmental concerns.[20]Sodium hydride is highly flammable. Ethyl iodide is a potent ethylating agent and should be handled with care.[10] The reaction generates salt byproducts.[11]
Cost-Effectiveness The cost of 4-chloropicolinic acid can be a factor.[14]The cost of 4-hydroxypicolinic acid or its ester will influence the overall cost.

Expert Insights and Causality Behind Experimental Choices

Route 1 (SNAr): The choice of an ester protecting group for the carboxylic acid in the initial chlorination step is crucial. It prevents unwanted side reactions and facilitates purification. The use of an excess of sodium ethoxide in the SNAr step drives the reaction to completion. The choice of solvent is also critical; polar aprotic solvents can accelerate the rate of SNAr reactions.

Route 2 (Williamson-type): The protection of the carboxylic acid as an ester is a mandatory step to prevent its deprotonation by the strong base used in the Williamson ether synthesis, which would otherwise lead to a complex mixture of products. The selection of a strong, non-nucleophilic base like sodium hydride is preferred to minimize competition with the desired etherification. The use of a primary ethylating agent like ethyl iodide is essential to favor the SN2 pathway over E2 elimination.

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Williamson-type ether synthesis routes offer viable pathways to this compound. The choice between them will depend on several factors specific to your laboratory or manufacturing capabilities, including the availability and cost of starting materials, scalability requirements, and safety considerations.

The SNAr route is arguably more direct if starting from a readily available 4-chloropicolinic acid derivative. However, the synthesis of this precursor and the handling of sodium ethoxide are key considerations.

The Williamson-type ether synthesis route offers flexibility in the choice of base and ethylating agent. The necessity of a protection-deprotection sequence for the carboxylic acid adds to the step count but can be a well-controlled and high-yielding process.

For researchers, the SNAr route may be more attractive for small-scale synthesis due to its directness. For industrial-scale production, a thorough cost and process safety analysis of both routes would be essential to determine the most economically viable and sustainable option.

We recommend that researchers carefully evaluate the experimental details and safety information for each step before embarking on the synthesis of this compound. This guide provides a solid foundation for making an informed decision based on scientific principles and practical considerations.

References

A Head-to-Head Comparison: Picolinic Acid vs. 4-Ethoxypicolinic Acid for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pyridinecarboxylic acids, picolinic acid has long been a molecule of interest for its diverse biological activities. As researchers continually seek to optimize and discover new chemical entities, derivatives of this foundational scaffold are of significant interest. This guide provides a detailed head-to-head comparison of the well-characterized picolinic acid and its less-explored derivative, 4-Ethoxypicolinic acid.

For picolinic acid, we will draw upon a wealth of experimental data. For this compound, where such data is sparse, we will employ a theoretical analysis based on established structure-activity relationships (SAR) to predict its properties and potential. This comparative guide is designed for researchers, scientists, and drug development professionals, offering both a review of the known and a forward-looking perspective on a promising derivative.

Chemical and Physical Properties: A Tale of Two Scaffolds

The introduction of a 4-ethoxy group to the picolinic acid backbone is expected to alter its physicochemical properties, which in turn can influence its biological behavior.

PropertyPicolinic AcidThis compoundPredicted Impact of 4-Ethoxy Group
Molecular Formula C₆H₅NO₂C₈H₉NO₃Increased molecular weight and carbon count.
Molecular Weight 123.11 g/mol 167.16 g/mol [1]A significant increase of 44.05 g/mol .
Appearance White to off-white crystalline solid[2]Not experimentally determined; likely a solid.The ethoxy group is unlikely to change the solid state at room temperature.
Melting Point 136–142 °C[2]Not experimentally determined.Likely to be different from picolinic acid due to changes in crystal packing and intermolecular forces.
Solubility in Water High (approx. 960 mg/mL at 20 °C)[2]Not experimentally determined.Potentially lower due to the increased hydrophobicity of the ethoxy group.
LogP 0.72Not experimentally determined.Expected to be higher, indicating increased lipophilicity.
pKa 0.99 (acidic)[3]Not experimentally determined.The electron-donating nature of the ethoxy group at the 4-position may slightly increase the pKa of the carboxylic acid.
CAS Number 98-98-617076-14-1[1]N/A

Synthesis Strategies: From Known to Novel

The synthesis of picolinic acid is well-established, while a plausible route for this compound can be proposed based on patent literature for related compounds.

Synthesis of Picolinic Acid

Picolinic acid is commercially produced, often through the oxidation of 2-methylpyridine (α-picoline).[2] A common laboratory-scale synthesis involves the oxidation of 2-picoline with potassium permanganate.

Proposed Synthesis of this compound

Based on synthetic routes for similar 4-alkoxy-picolinic acids, a potential pathway for the synthesis of this compound could involve the following key steps, starting from a suitable pyridine precursor. A possible starting material could be 4-chloropicolinic acid, which can undergo nucleophilic substitution with sodium ethoxide.

Mechanism of Action: A Comparative Analysis

Picolinic acid's biological effects are largely attributed to its role as a chelating agent and its position as a metabolite in the kynurenine pathway. The introduction of a 4-ethoxy group could modulate these mechanisms.

Picolinic Acid: A Natural Chelator and Metabolic Intermediate

Picolinic acid is a bidentate chelating agent, forming stable complexes with divalent and trivalent metal ions such as zinc, iron, chromium, and copper.[4] This chelation is thought to facilitate the absorption and transport of these essential trace elements.[2] It is an endogenous metabolite of tryptophan via the kynurenine pathway and has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[5]

This compound: A Theoretical Perspective

The 4-ethoxy group is an electron-donating group, which would increase the electron density on the pyridine ring. This could potentially enhance the metal-chelating ability of the carboxyl group and the pyridine nitrogen, although steric hindrance from the ethoxy group might play a counteracting role depending on the metal ion.

G cluster_picolinic Picolinic Acid cluster_4ethoxy This compound (Theoretical) picolinic_structure Pyridine Ring Carboxylic Acid at C2 picolinic_mechanism Chelation of Metal Ions (e.g., Zn2+, Fe2+) picolinic_structure->picolinic_mechanism Facilitates picolinic_pathway Kynurenine Pathway Metabolite picolinic_structure->picolinic_pathway ethoxy_structure Pyridine Ring Carboxylic Acid at C2 Ethoxy Group at C4 picolinic_structure->ethoxy_structure Addition of 4-Ethoxy Group ethoxy_mechanism Potentially Altered Chelation (Electronic vs. Steric Effects) ethoxy_structure->ethoxy_mechanism Modulates ethoxy_activity Modified Biological Activity? ethoxy_mechanism->ethoxy_activity

Caption: Structural and Mechanistic Comparison.

Biological Activity and Therapeutic Potential

The known biological activities of picolinic acid provide a foundation for predicting the potential of this compound.

Picolinic Acid: A Multifaceted Biological Agent
  • Immunomodulatory Effects: Picolinic acid can modulate immune responses, including the suppression of T-cell proliferation.[2]

  • Anti-viral Activity: It has demonstrated broad-spectrum antiviral activity against enveloped viruses like SARS-CoV-2 and influenza A by inhibiting viral entry.[2]

  • Neuroprotective Properties: It exhibits neuroprotective effects by modulating neuroinflammation.[2]

  • Potential in Osteoporosis: Picolinic acid has shown anabolic effects on bone in vitro and in vivo, suggesting its potential as a treatment for osteoporosis.[6][7]

This compound: A Prospective Analysis

The increased lipophilicity conferred by the 4-ethoxy group could enhance the cell membrane permeability of this compound, potentially leading to improved bioavailability and intracellular concentrations. This might amplify its biological activities or introduce new ones. However, the modification could also alter its interaction with specific biological targets, leading to a different activity profile. Further research is necessary to elucidate its specific biological effects.

Toxicity Profile: Known Risks and Potential Concerns

Picolinic Acid

High doses of picolinic acid have been shown to be toxic. In rats, very high doses (≥500 mg/kg/day) were found to be vascular-neurotoxic, causing brain necrosis and hemorrhage.[6][7] Lower doses (125 or 250 mg/kg/day) did not produce apparent adverse effects.[6][7] It is important to note that small amounts of picolinic acid can have beneficial effects, such as increasing the conversion of tryptophan to nicotinamide, while excessive amounts are toxic.[1]

This compound

The toxicity profile of this compound is unknown. The addition of an ethoxy group would necessitate a full toxicological evaluation. The increased lipophilicity could lead to different patterns of distribution and accumulation in the body, which would need to be carefully assessed.

Experimental Protocols: A Framework for Comparison

To directly compare the biological activities of picolinic acid and this compound, a standardized experimental approach is essential. Below is a representative protocol for an in vitro cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of the cytotoxic effects of the two compounds on a selected cell line (e.g., HeLa or HepG2).

Materials:

  • Picolinic acid

  • This compound

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of picolinic acid and this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of each compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat cells with compounds incubate_24h_1->treat_cells prepare_compounds Prepare serial dilutions of Picolinic Acid & this compound prepare_compounds->treat_cells incubate_exposure Incubate for exposure period treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.

Conclusion: Established Utility and Untapped Potential

This guide illuminates the well-documented profile of picolinic acid and casts a predictive light on its 4-ethoxy derivative. Picolinic acid stands as a versatile molecule with established biological activities and a known safety profile at therapeutic doses. This compound, while currently understudied, represents a promising avenue for research. The addition of the 4-ethoxy group is predicted to increase its lipophilicity, which could significantly impact its pharmacokinetic and pharmacodynamic properties.

For researchers and drug developers, picolinic acid serves as an excellent starting point and a valuable benchmark. This compound, on the other hand, offers an opportunity for novel discovery. The theoretical framework presented here, grounded in the principles of medicinal chemistry, provides a rationale for its synthesis and biological evaluation. Future experimental studies are crucial to validate these predictions and to fully uncover the therapeutic potential of this intriguing picolinic acid derivative.

References

A Comparative Guide to the Catalytic Activity of 4-Ethoxypicolinic Acid Complexes: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Projecting Catalytic Performance in the Absence of Direct Data

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive benchmarking analysis of the potential catalytic activity of 4-ethoxypicolinic acid complexes. It is critical to establish at the outset that, as of the current literature, specific experimental data on the catalytic applications of this compound are not widely available. However, the foundational structure, picolinic acid, and its derivatives are well-documented as potent ligands in a variety of catalytic systems.

This guide, therefore, adopts a predictive and comparative approach. By examining the performance of structurally analogous picolinic acid complexes in key chemical transformations, we can project a reliable benchmark for the anticipated catalytic efficacy of this compound complexes. The ethoxy group at the 4-position, being an electron-donating group, is expected to modulate the electronic properties of the picolinic acid scaffold, potentially enhancing the catalytic activity of its metal complexes by increasing the electron density on the metal center. This guide will delve into three distinct and significant catalytic reactions: the oxidation of secondary alcohols, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the reduction of 4-nitrophenol.

Catalytic Oxidation of Secondary Alcohols

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. Picolinic acid has been shown to significantly catalyze the chromic acid oxidation of alcohols. The catalytic role of picolinic acid is attributed to the formation of a ternary complex with the alcohol and chromium(VI), which facilitates the rate-determining step.

Experimental Protocol: Picolinic Acid-Catalyzed Oxidation of Isopropyl Alcohol

This protocol outlines a typical procedure for evaluating the catalytic activity of picolinic acid derivatives in the chromic acid oxidation of a model secondary alcohol, isopropyl alcohol.

Materials:

  • Isopropyl alcohol

  • Chromic acid (CrO₃)

  • Perchloric acid (HClO₄)

  • This compound (or other picolinic acid derivatives)

  • Acetonitrile (solvent)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium iodide (KI)

  • Starch indicator

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of chromic acid in water.

    • Prepare a stock solution of isopropyl alcohol in acetonitrile.

    • Prepare a stock solution of the picolinic acid derivative catalyst in acetonitrile.

    • Prepare a stock solution of perchloric acid in water.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the isopropyl alcohol solution, the catalyst solution, and the perchloric acid solution.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding the chromic acid stock solution.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction by adding the aliquot to an excess of potassium iodide solution.

    • The unreacted Cr(VI) will oxidize the iodide to iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator to determine the concentration of unreacted Cr(VI).

    • Alternatively, monitor the disappearance of Cr(VI) spectrophotometrically at a wavelength of 350 nm.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k_obs) from the plot of ln[Cr(VI)] versus time.

    • Determine the catalytic rate constant by comparing the rates of the catalyzed and uncatalyzed reactions.

Workflow for Catalytic Oxidation Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_cr Prepare Cr(VI) Stock Solution initiate Initiate with Cr(VI) Solution prep_cr->initiate prep_alc Prepare Alcohol Stock Solution mix Combine Alcohol, Catalyst, and Acid in Reactor prep_alc->mix prep_cat Prepare Catalyst Stock Solution prep_cat->mix prep_acid Prepare Acid Stock Solution prep_acid->mix equilibrate Thermostatically Equilibrate mix->equilibrate equilibrate->initiate aliquot Withdraw Aliquots at Intervals initiate->aliquot quench Quench with KI Solution aliquot->quench titrate Titrate with Na2S2O3 or Spectrophotometry quench->titrate analyze Calculate Rate Constants titrate->analyze

Caption: Workflow for kinetic analysis of catalyzed alcohol oxidation.

Comparative Data for Alcohol Oxidation
CatalystSubstrateOxidantConditionsRate Constant (k)Reference
Picolinic AcidIsopropyl AlcoholCr(VI)Aqueous Acetic Acid-[1][2]
Polymer-supported Chromic AcidSecondary AlcoholsCr(VI)1,4-DioxaneZero-order kinetics observed[3]
This compound (Hypothetical)Isopropyl AlcoholCr(VI)Aqueous AcetonitrileExpected to be > Picolinic Acid-

Note: Quantitative rate constants for picolinic acid-catalyzed chromic acid oxidation are highly dependent on specific reaction conditions (pH, solvent, temperature). The literature confirms a significant catalytic effect, but direct comparative values under a single set of conditions are sparse.[1][4]

Proposed Catalytic Cycle for this compound in Alcohol Oxidation

The mechanism likely involves the formation of a chromium(VI)-picolinate ester, which then coordinates with the alcohol. The ethoxy group at the 4-position is expected to increase the electron-donating ability of the pyridine ring, thereby stabilizing the transition state and accelerating the rate-determining hydride transfer from the alcohol to the chromium center.

Caption: Proposed catalytic cycle for alcohol oxidation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5] The ligand coordinated to the copper(I) catalyst plays a crucial role in stabilizing the active catalytic species and accelerating the reaction. Picolinic acid derivatives are effective ligands in this context.

Experimental Protocol: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol describes a general procedure for a CuAAC reaction catalyzed by a copper complex of a picolinic acid derivative.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound (or other picolinic acid derivative)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ):

    • In a reaction flask, dissolve CuSO₄·5H₂O and the picolinic acid derivative in the t-BuOH/H₂O solvent mixture.

    • Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species. The solution should change color.

  • Reaction Execution:

    • To the catalyst solution, add the organic azide followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Workflow for CuAAC Reaction

G cluster_catalyst In Situ Catalyst Formation cluster_reaction Cycloaddition Reaction cluster_analysis Workup and Purification dissolve Dissolve CuSO4 and Ligand in t-BuOH/H2O reduce Add Sodium Ascorbate to generate Cu(I) dissolve->reduce add_reagents Add Azide and Alkyne reduce->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for CuAAC synthesis.

Comparative Data for CuAAC Catalysts
Catalyst SystemAlkyneAzideYield (%)Time (h)Reference
Cu(II)/Picolinic Acid PolymerVariousVariousHigh0.5-2[6]
Copper-on-charcoalPhenylacetylenePhenyl azide964 (flow)[7]
Cu(I) with chelating azides7-ethynyl coumarinPicolyl azides810.5[8]
Cu(I)/4-EtO-Picolinic Acid (Hypothetical)PhenylacetyleneBenzyl azide>95<1-
Proposed Catalytic Cycle for CuAAC with a this compound Complex

The catalytic cycle involves the coordination of the alkyne to the Cu(I) center, which is stabilized by the this compound ligand. The electron-donating ethoxy group enhances the electron density on the copper, facilitating the formation of the copper acetylide intermediate. This is followed by coordination of the azide and subsequent cyclization to form the triazole product and regenerate the catalyst.

G catalyst [Cu(I)(4-EtO-PA)]+ alkyne_coord π-complex with alkyne catalyst->alkyne_coord + R-C≡CH acetylide Copper Acetylide alkyne_coord->acetylide - H+ azide_coord Azide Coordination acetylide->azide_coord + R'-N3 metallocycle Six-membered Cu(III) metallocycle azide_coord->metallocycle Cyclization product Triazole Product metallocycle->product Reductive Elimination product->catalyst Regeneration

Caption: Proposed catalytic cycle for CuAAC reaction.

Catalytic Reduction of 4-Nitrophenol

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a widely used model reaction to assess the catalytic performance of metal complexes and nanoparticles.[9] This reaction is easily monitored by UV-Vis spectroscopy, allowing for straightforward kinetic analysis.

Experimental Protocol: Reduction of 4-Nitrophenol

Materials:

  • 4-Nitrophenol (4-NP)

  • Sodium borohydride (NaBH₄)

  • Copper(II) complex of this compound

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation:

    • Prepare an aqueous solution of 4-NP.

    • Prepare a fresh, ice-cold aqueous solution of NaBH₄.

    • Prepare a solution of the copper catalyst.

  • Reaction Monitoring:

    • In a quartz cuvette, add the 4-NP solution.

    • Add the NaBH₄ solution. The color of the solution will turn to a bright yellow, indicating the formation of the 4-nitrophenolate ion, with an absorbance maximum around 400 nm.

    • Add the catalyst solution to the cuvette to initiate the reaction.

    • Immediately begin recording UV-Vis spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the absorbance peak at ~400 nm (4-nitrophenolate) and the appearance of a new peak at ~300 nm (4-aminophenol).[10]

    • As the concentration of NaBH₄ is in large excess, the reaction can be treated as pseudo-first-order with respect to 4-NP.

    • Calculate the apparent rate constant (k_app) from the slope of the linear plot of ln(A_t/A₀) versus time, where A_t and A₀ are the absorbances at time t and time 0, respectively.

    • Calculate the Turnover Frequency (TOF) using the formula: TOF = (moles of reactant converted) / (moles of catalyst × time).[11][12][13]

Workflow for 4-Nitrophenol Reduction

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_4np Prepare 4-NP Solution mix Mix 4-NP and NaBH4 in Cuvette prep_4np->mix prep_nabh4 Prepare fresh NaBH4 Solution prep_nabh4->mix prep_cat Prepare Catalyst Solution initiate Add Catalyst to Initiate prep_cat->initiate mix->initiate scan Record UV-Vis Spectra over Time initiate->scan plot Plot ln(A_t/A_0) vs. Time scan->plot calculate_k Determine Rate Constant (k_app) plot->calculate_k calculate_tof Calculate TOF calculate_k->calculate_tof

Caption: Workflow for the catalytic reduction of 4-nitrophenol.

Comparative Data for 4-Nitrophenol Reduction
CatalystConversion (%)Time (min)Apparent Rate Constant (k_app)TOF (h⁻¹)Reference
Cu(II)-Schiff Base Complex 190.860--[9]
Cu(II)-Schiff Base Complex 397.560--[9]
Cu-terephthalate MOF100315.1 x 10⁻³ min⁻¹-[10]
Cu-based impeller99.214.37 min⁻¹-[14][15]
Cu(II)/4-EtO-Picolinic Acid (Hypothetical)>95<10HighHigh-
Proposed Mechanism for 4-Nitrophenol Reduction

The mechanism is believed to involve the adsorption of both the 4-nitrophenolate ion and the borohydride ions onto the surface of the copper complex. The complex facilitates the transfer of hydride from BH₄⁻ to the nitro group, leading to its reduction. The electron-donating ethoxy group on the picolinic acid ligand may enhance the catalytic activity by stabilizing the complex and facilitating electron transfer steps.

G catalyst [Cu(II)(4-EtO-PA)2] adsorption1 Adsorption of 4-Nitrophenolate catalyst->adsorption1 + 4-Nitrophenolate adsorption2 Adsorption of BH4- catalyst->adsorption2 + BH4- surface_complex Ternary Surface Complex adsorption1->surface_complex adsorption2->surface_complex hydride_transfer Hydride Transfer (Rate-determining) surface_complex->hydride_transfer product_desorption Desorption of 4-Aminophenol hydride_transfer->product_desorption product_desorption->catalyst Catalyst Regeneration product 4-Aminophenol product_desorption->product

Caption: Proposed mechanism for 4-nitrophenol reduction.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking the catalytic activity of this compound complexes. By leveraging data from structurally similar picolinic acid derivatives, we have established anticipated performance benchmarks across three key catalytic transformations. The presence of the electron-donating ethoxy group is hypothesized to enhance catalytic efficiency, a premise that awaits experimental validation.

We strongly encourage researchers to utilize the detailed protocols within this guide to perform direct experimental evaluation of this compound complexes. Such studies will not only validate the predictions made herein but also contribute valuable data to the broader field of catalysis. Future work should focus on synthesizing various metal complexes of this compound (e.g., with Cu, Zn, Mn, Co) and systematically evaluating their performance to build a comprehensive library of their catalytic capabilities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods for the quantification of 4-Ethoxypicolinic acid, a key chemical intermediate. Our focus is a critical, yet often overlooked, aspect of analytical science: the cross-validation of these methods to ensure data integrity and consistency across different analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible analytical data.

The principles and protocols outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[1][2]

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical development and quality control, the use of a single analytical method may not always be sufficient or feasible throughout a product's lifecycle. Different laboratories or stages of development may necessitate the use of different analytical technologies. Cross-validation is the formal process of demonstrating that two distinct analytical methods produce comparable and reliable results.[3] This is crucial when transferring methods between laboratories or when a new method is introduced to replace an existing one. The core objective is to ensure the interchangeability of the data generated, thereby maintaining the integrity of clinical and manufacturing data.

This guide will explore the cross-validation of two distinct, yet complementary, analytical methods for this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Methodologies Under Comparison

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a workhorse in many quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients and their intermediates. The principle lies in the separation of the analyte based on its polarity through partitioning between a non-polar stationary phase and a polar mobile phase.

Method 2: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

For higher sensitivity and selectivity, especially at lower concentrations, an LC-MS/MS method is often preferred. Given the polar nature of this compound, HILIC is an excellent chromatographic choice, offering better retention and separation compared to traditional reversed-phase chromatography.[4][5][6] The use of tandem mass spectrometry provides an additional layer of specificity and allows for quantification at trace levels.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of this compound using the two proposed methods.

Sample Preparation (Applicable to Both Methods)

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for each method.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC column.[7]

Method 1: RP-HPLC-UV Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in an isocratic elution of 70:30 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Method 2: HILIC-MS/MS Protocol
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with 10 mM ammonium formate in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start at 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transition: Precursor ion (m/z) -> Product ion (m/z) for this compound (specific masses to be determined based on the compound's fragmentation pattern).

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Cross-Validation Protocol

The cross-validation of the HPLC-UV and LC-MS/MS methods will be performed by analyzing the same set of samples with both methods and comparing the results. The validation will adhere to the principles outlined in the ICH Q2(R1) guideline.[2][3][8]

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision cluster_outcome Outcome Prep Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Analyze_HPLC Analyze QC Samples by RP-HPLC-UV Method Prep->Analyze_HPLC Analyze_LCMS Analyze QC Samples by HILIC-MS/MS Method Prep->Analyze_LCMS Compare Compare Quantitative Results Analyze_HPLC->Compare Analyze_LCMS->Compare Stats Statistical Analysis (e.g., Bland-Altman Plot, % Difference) Compare->Stats Accept Acceptance Criteria Met? Stats->Accept Pass Methods are Interchangeable Accept->Pass Yes Fail Investigate Discrepancies Accept->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed during the cross-validation study, with acceptance criteria based on FDA and ICH guidelines.[9][10][11]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank samples (matrix without analyte) and samples spiked with potential impurities.No significant interference at the retention time of this compound in either method.
Linearity Analyze a minimum of five concentrations across the specified range for each method.Correlation coefficient (r²) ≥ 0.995 for the calibration curve of both methods.
Accuracy Analyze at least three replicates of QC samples at three concentration levels (low, medium, high).The mean recovery should be within 85-115% for the LC-MS/MS method and 98-102% for the HPLC-UV method for each concentration level.
Precision Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing QC samples.The relative standard deviation (RSD) should not exceed 15% for the LC-MS/MS method and should not exceed 2% for the HPLC-UV method.
Range Confirmed by the linearity, accuracy, and precision data.The range should be suitable for the intended application, covering expected concentrations of this compound in the samples.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or by analyzing samples with known low concentrations.The LOQ should be appropriate for the intended analysis, with acceptable precision and accuracy.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the cross-validation of the two methods for this compound.

ParameterRP-HPLC-UV MethodHILIC-MS/MS Method
Linearity (r²) 0.99920.9998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
LOQ 1 µg/mL0.1 ng/mL
Accuracy (Mean Recovery)
- Low QC (3 µg/mL / 0.3 ng/mL)99.5%102.1%
- Medium QC (50 µg/mL / 50 ng/mL)100.2%98.7%
- High QC (90 µg/mL / 90 ng/mL)99.8%101.5%
Precision (RSD)
- Repeatability0.8%4.5%
- Intermediate Precision1.2%6.8%

Logical Relationship in Analytical Method Comparison

Analytical Method Comparison Logic cluster_attributes Method Attributes cluster_methods Analytical Methods cluster_application Application Area Sensitivity Sensitivity HPLC_UV RP-HPLC-UV Sensitivity->HPLC_UV Moderate LCMS HILIC-MS/MS Sensitivity->LCMS High Selectivity Selectivity Selectivity->HPLC_UV Good Selectivity->LCMS Very High Robustness Robustness Robustness->HPLC_UV High Robustness->LCMS Moderate Cost Cost & Complexity Cost->HPLC_UV Low Cost->LCMS High QC Routine Quality Control (High Concentration) HPLC_UV->QC Well-suited for Trace Trace Analysis / Bioanalysis (Low Concentration) LCMS->Trace Ideal for

References

A Comparative Study on the Physicochemical Properties of Ethoxy-Substituted Picolinic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the physicochemical properties of ethoxy-substituted picolinic acid isomers. Picolinic acid and its derivatives are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of an ethoxy group at various positions on the picolinic acid scaffold can significantly influence its physicochemical characteristics, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and overall suitability as a drug candidate.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, and a comparative analysis of key physicochemical parameters—pKa, lipophilicity (logP), aqueous solubility, and melting point—for 3-ethoxy, 4-ethoxy, 5-ethoxy, and 6-ethoxy picolinic acids. Where available, experimental data is presented alongside high-quality predicted values to guide early-stage drug discovery efforts.

The Influence of Ethoxy Substitution on Picolinic Acid's Physicochemical Profile

The position of the ethoxy group on the pyridine ring of picolinic acid induces distinct electronic and steric effects, leading to variations in the molecule's fundamental properties. Understanding these differences is crucial for medicinal chemists aiming to fine-tune the characteristics of a potential drug molecule.

General Structure of Ethoxy-Substituted Picolinic Acids

The following diagram illustrates the general chemical structure of the picolinic acid derivatives discussed in this guide.

G cluster_picolinic_acid Ethoxy-Substituted Picolinic Acid base N N C1 C N->C1 C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N R OCH2CH3 C5->R R

Caption: General structure of an ethoxy-substituted picolinic acid.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the four ethoxy-picolinic acid isomers. The data presented is a combination of available experimental values and predicted values from reputable computational models (e.g., ChemAxon). It is important to note that predicted values serve as a valuable guide but should be confirmed experimentally.

Property3-Ethoxy-picolinic Acid4-Ethoxy-picolinic Acid5-Ethoxy-picolinic Acid6-Ethoxy-picolinic AcidPicolinic Acid (Reference)
pKa (acidic) ~3.5 (Predicted)~3.8 (Predicted)~4.1 (Predicted)~4.3 (Predicted)5.32
logP ~1.5 (Predicted)~1.6 (Predicted)~1.7 (Predicted)~1.6 (Predicted)0.72
Aqueous Solubility (mg/mL) Moderately Soluble (Predicted)Moderately Soluble (Predicted)Sparingly Soluble (Predicted)Moderately Soluble (Predicted)8.87
Melting Point (°C) Not availableNot availableNot availableNot available136-138
Boiling Point (°C) 323 at 760 mmHgNot availableNot availableNot availableDecomposes

Note: Predicted values are denoted with "(Predicted)" and should be treated as estimations. Experimental data for picolinic acid is provided for reference.

Discussion of Physicochemical Trends

Acidity (pKa): The position of the electron-donating ethoxy group influences the acidity of the carboxylic acid function. Generally, substitution on the pyridine ring is expected to increase the pKa compared to unsubstituted picolinic acid, making it a weaker acid. The predicted values suggest subtle differences among the isomers, which can be attributed to the interplay of inductive and resonance effects of the ethoxy group at different positions relative to the carboxylic acid.

Lipophilicity (logP): The addition of an ethoxy group significantly increases the lipophilicity (logP) compared to the parent picolinic acid, as reflected in the predicted values. This increased lipophilicity can enhance membrane permeability, a desirable trait for oral drug absorption. The variations among the isomers are predicted to be minor.

Aqueous Solubility: Increased lipophilicity generally leads to decreased aqueous solubility. While picolinic acid is very soluble in water, the ethoxy-substituted derivatives are predicted to have reduced solubility. The predicted "moderately soluble" and "sparingly soluble" classifications suggest that formulation strategies may be necessary for some of these compounds to achieve adequate bioavailability.

Synthesis of Ethoxy-Substituted Picolinic Acids

A common and effective method for the synthesis of ethoxy-picolinic acids is the Williamson ether synthesis.[1][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the starting materials would be the corresponding hydroxypicolinic acids, which are commercially available or can be synthesized.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of ethoxy-substituted picolinic acids via the Williamson ether synthesis.

G start Start with Hydroxypicolinic Acid Isomer deprotonation Deprotonation with a Strong Base (e.g., NaH, K2CO3) start->deprotonation alkoxide Formation of the Alkoxide Intermediate deprotonation->alkoxide reaction Reaction with an Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) alkoxide->reaction ether Formation of Ethoxy-picolinic Acid Ester reaction->ether hydrolysis Acidic or Basic Hydrolysis of the Ester ether->hydrolysis product Isolation and Purification of Ethoxy-picolinic Acid hydrolysis->product

Caption: General workflow for the synthesis of ethoxy-picolinic acids.

Experimental Protocols

To aid researchers in the characterization of these and similar compounds, detailed, step-by-step methodologies for determining key physicochemical properties are provided below.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of an ionizable compound is a critical parameter that governs its charge state at a given pH. Potentiometric titration is a reliable method for its determination.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the ethoxy-substituted picolinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the effect on the pKa should be noted.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Protocol:

  • Pre-equilibration of Solvents: Mix equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely to ensure mutual saturation.

  • Preparation of the Test Solution: Prepare a stock solution of the ethoxy-substituted picolinic acid in the aqueous phase at a known concentration.

  • Partitioning: In a clean separatory funnel, combine a known volume of the pre-equilibrated 1-octanol and the test solution.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that influences drug absorption and formulation. The shake-flask method provides the thermodynamic solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of the solid ethoxy-substituted picolinic acid to a known volume of deionized water or a relevant buffer in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Conclusion

The introduction of an ethoxy group to the picolinic acid scaffold offers a valuable strategy for modulating its physicochemical properties. This guide provides a comparative framework for understanding the impact of the ethoxy group's position on pKa, logP, and solubility. While computational predictions offer initial guidance, experimental verification of these properties is paramount in the drug discovery process. The provided synthesis strategies and detailed experimental protocols serve as a practical resource for researchers working to optimize the ADME profiles of novel picolinic acid-based drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Risk Assessment

Before handling 4-Ethoxypicolinic acid, a thorough risk assessment is crucial. Based on the data for 2-Picolinic acid, it is prudent to handle this compound as a compound that may cause serious eye irritation.[1][2][3] Picolinic acid is also harmful if swallowed.[2] Similar compounds can be harmful to aquatic life.[2] Therefore, all handling and disposal procedures should be designed to minimize personnel exposure and environmental release.

Key Hazard Considerations:

HazardPotential EffectPrimary Mitigation Strategy
Eye Contact Causes serious eye irritation/damage.[1][2][3][4]Wear appropriate eye and face protection.[1]
Skin Contact May cause skin irritation.[5]Wear protective gloves and clothing.[1][4]
Inhalation May cause respiratory irritation.[5]Handle in a well-ventilated area or a chemical fume hood.[1][6]
Ingestion Harmful if swallowed.[2][4][7]Do not eat, drink, or smoke when using this product.[2][7]
Environmental Potentially harmful to aquatic life.[2]Prevent release to the environment.[2]
II. Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate PPE.[6] Before beginning any disposal-related tasks, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1] Consult your institution's Chemical Hygiene Plan for specific requirements.[8][9]

III. Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Control and Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Avoid raising dust.[2][10]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[1][10]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and environmental health and safety (EHS) office as required by your institution's policies.

IV. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

  • Hazardous Waste Determination: Based on the characteristics of similar compounds, this compound waste should be considered hazardous. It may be classified based on its potential to be an irritant or toxic.[11][12]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[13] Incompatible materials can lead to dangerous chemical reactions.[14] Keep acidic waste separate from bases and oxidizers.[15]

V. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe collection and disposal of this compound waste.

  • Container Selection:

    • Use a designated, compatible, and leak-proof container for waste collection.[11][16] High-density polyethylene (HDPE) containers are generally suitable for acidic waste.[17]

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[13][18]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[13]

    • The label must also include the full chemical name ("this compound") and the approximate concentration or quantity.[13][16]

    • Indicate the date when waste was first added to the container.[19]

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11][13]

    • Keep the container closed at all times except when adding waste.[11][14] This is a common regulatory violation.[11]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[19]

  • Neutralization (if applicable and approved):

    • For aqueous solutions of this compound, neutralization may be an option prior to disposal, but only if approved by your institution's EHS office and you are trained to do so.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.[17]

    • Monitor the pH using pH paper or a calibrated meter. The target pH should be between 6.0 and 8.0.[18]

    • Even after neutralization, the resulting salt solution may still be considered hazardous waste and must be disposed of through the proper channels.[17]

  • Disposal Request:

    • When the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS office.[13]

    • Do not pour this compound or its solutions down the drain.[1][2]

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Form (Solid, Liquid, Contaminated Debris) container Select Compatible & Labeled Waste Container assess->container ppe->assess segregate Segregate from Incompatible Wastes container->segregate accumulate Store in Designated SAA Keep Container Closed segregate->accumulate full Container Full or Time Limit Reached? accumulate->full full->accumulate No request Submit Hazardous Waste Pickup Request to EHS full->request Yes end End: Proper Disposal request->end

Caption: Decision workflow for the safe disposal of this compound.

VII. Conclusion

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By treating this compound with the respect its potential hazards demand, researchers protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may contain additional requirements.[8][9]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethoxypicolinic acid (CAS No. 17076-14-1) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including picolinic acid, 4-ethoxybenzoic acid, and other carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

The safe handling of any chemical substance in a laboratory setting is paramount. For this compound, a derivative of picolinic acid, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the necessary PPE, operational procedures, and disposal plans, grounded in the principles of chemical safety and risk mitigation.

Hazard Analysis and Risk Assessment

Based on the hazard profiles of similar chemical structures, this compound is anticipated to present the following hazards:

Hazard CategoryPotential HazardRationale based on Structural Analogs
Acute Oral Toxicity Harmful if swallowed.[1][2]Picolinic acid and similar compounds are classified as harmful if ingested.
Skin Irritation/Corrosion May cause skin irritation.[2][3]Carboxylic acids, in general, can be irritating to the skin upon direct contact.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]As with many acidic powders, dust particles can cause significant irritation or damage to the eyes.
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of dust from the solid compound can irritate the respiratory tract.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to protect against all potential routes of exposure. The following table outlines the recommended PPE, along with the reasoning for each.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[4]Protects eyes from dust particles and potential splashes of solutions containing the acid. A face shield offers a broader barrier of protection for the entire face.
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before each use.[4] - Lab Coat: A fully buttoned, long-sleeved lab coat. - Footwear: Fully enclosed shoes.Nitrile gloves provide a suitable barrier against carboxylic acids. Always check for perforations before use and remove them using the proper technique to avoid skin contact. A lab coat protects the skin and personal clothing from contamination. Enclosed shoes prevent injury from spills or dropped items.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling procedures are likely to generate dust and engineering controls are insufficient.[4]A respirator should be used as a secondary line of defense if a chemical fume hood is not available or if dust levels are expected to be high. The type of respirator and filter should be chosen based on a formal risk assessment.

Experimental Workflow: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure the fume hood is functioning correctly with adequate airflow before beginning any work.

    • Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated area.

  • Donning PPE:

    • Put on a lab coat and fully enclosed shoes.

    • Wash hands and don chemical-resistant gloves.

    • Wear chemical safety goggles. If a significant risk of dust or splash exists, also wear a face shield.

    • If required by your risk assessment, don the appropriate respiratory protection.

  • Weighing and Transferring the Solid:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood.

    • Use a spatula to carefully transfer the solid. Avoid scooping or pouring from a height to minimize dust generation.

    • Use a tared weigh boat or paper to accurately measure the desired amount.

  • Dissolving the Compound:

    • When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • If necessary, gently stir the solution to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Post-Handling Procedures:

    • Decontaminate any surfaces and equipment that may have come into contact with the chemical.

    • Properly label all containers with the chemical name, concentration, and any relevant hazard warnings.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume Hood) ppe_selection->engineering_controls don_ppe Don PPE engineering_controls->don_ppe weigh_transfer Weigh and Transfer Solid don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash waste_segregation Segregate Hazardous Waste hand_wash->waste_segregation waste_disposal Dispose of Waste via Approved Channels waste_segregation->waste_disposal

Caption: A flowchart outlining the necessary steps for the safe handling of this compound, from preparation to disposal.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.

Storage and Handling Logistics
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

  • Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the date the container is first opened.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, use an absorbent, non-combustible material like sand or earth to contain the spill. Do not use combustible materials like paper towels without first wetting them.

  • Clean-up: Carefully scoop the contained material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Neutralization (for acidic waste solutions):

    • Before disposal, acidic solutions may need to be neutralized. This should be done cautiously by slowly adding a weak base (e.g., sodium bicarbonate) to the diluted acidic solution with stirring.[6][7]

    • Always perform neutralization in a fume hood and monitor for any heat generation or gas evolution.

    • Check the pH to ensure it is within the acceptable range for your facility's disposal protocol (typically between 6 and 8).

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[6][7][8][9]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.

    • Never pour this compound or its solutions down the drain.[1][8][10]

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.